molecular formula C33H42ClN3O14 B606931 Dactylocycline D CAS No. 146064-00-8

Dactylocycline D

货号: B606931
CAS 编号: 146064-00-8
分子量: 740.1 g/mol
InChI 键: VFTDFPDDNYOKOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dactylocyclines is novel tetracycline derivatives produced by a Dactylosporangium sp. A screen for antibiotics with activity against tetracycline-resistant microorganisms has led to the isolation of Dactylosporangium sp. (ATCC 53693), a producer of several novel tetracycline derivatives. The major fermentation products, dactylocyclines A and B, were purified and MIC values determined against tetracycline-resistant and tetracycline-sensitive Gram-positive bacteria. The dactylocyclines represent the first naturally occurring tetracycline C2 amides which lack cross resistance with tetracycline.

属性

CAS 编号

146064-00-8

分子式

C33H42ClN3O14

分子量

740.1 g/mol

IUPAC 名称

[[6-[[9-carbamoyl-4-chloro-7-(dimethylamino)-1,6a,10,10a,12-pentahydroxy-3-methoxy-5-methyl-8,11-dioxo-6,7-dihydro-5aH-tetracen-5-yl]oxy]-3-methoxy-2,4-dimethyloxan-4-yl]amino] acetate

InChI

InChI=1S/C33H42ClN3O14/c1-12-28(48-8)30(3,36-51-13(2)38)11-17(49-12)50-31(4)14-10-32(45)25(37(5)6)24(41)20(29(35)44)27(43)33(32,46)26(42)18(14)23(40)19-15(39)9-16(47-7)22(34)21(19)31/h9,12,14,17,25,28,36,39-40,43,45-46H,10-11H2,1-8H3,(H2,35,44)

InChI 键

VFTDFPDDNYOKOT-UHFFFAOYSA-N

规范 SMILES

CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)NOC(=O)C)OC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Dactylocycline D; 

产品来源

United States

Foundational & Exploratory

The Discovery and Isolation of Dactylocycline D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylocycline D is a novel tetracycline glycoside antibiotic, part of a larger family of related compounds produced by the actinomycete Dactylosporangium sp. (ATCC 53693).[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It details the fermentation process of the producing microorganism, the multi-step protocol for isolation and purification, and the spectroscopic methods employed for structure elucidation. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication by researchers in the field of antibiotic drug discovery and development.

Discovery and Producing Organism

This compound was discovered as part of a screening program for novel antibiotics with activity against tetracycline-resistant bacteria.[1] It is a metabolite produced by the actinomycete Dactylosporangium sp., strain ATCC 53693.[1][2] The dactylocyclines represent a unique class of naturally occurring tetracycline C2 amides that exhibit efficacy against certain tetracycline-resistant Gram-positive bacteria.

Fermentation and Production

The production of the dactylocycline complex, including this compound, is achieved through fermentation of Dactylosporangium sp. ATCC 53693.

Fermentation Protocol

A detailed protocol for the fermentation of Dactylosporangium sp. to produce dactylocyclines is outlined below.

Culture and Inoculum Development:

  • A vegetative culture of Dactylosporangium sp. (ATCC 53693) is prepared by inoculating a suitable seed medium.

  • The seed culture is incubated on a rotary shaker at a controlled temperature to achieve sufficient biomass for inoculation of the production fermentor.

Production Fermentation:

  • The production medium, formulated to support the growth of Dactylosporangium sp. and the biosynthesis of dactylocyclines, is inoculated with the seed culture.

  • Fermentation is carried out in a controlled environment with specific parameters for aeration, agitation, temperature, and pH.

  • The fermentation is monitored over time, and the production of dactylocyclines is tracked using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

This compound is isolated from the fermentation broth as part of a mixture of related dactylocycline compounds. The general workflow for the isolation and purification of the dactylocycline complex is depicted below.

G Fermentation_Broth Fermentation Broth of Dactylosporangium sp. Filtration Filtration to separate mycelia and broth Fermentation_Broth->Filtration Mycelia Mycelial Cake Filtration->Mycelia Filtered_Broth Filtered Broth Filtration->Filtered_Broth Extraction Extraction of Mycelia with Organic Solvent (e.g., acetone/water) Mycelia->Extraction Adsorption Adsorption onto Diaion HP-20 resin Filtered_Broth->Adsorption Crude_Extract Crude Mycelial Extract Extraction->Crude_Extract Crude_Extract->Adsorption Elution Elution with Acetone/Water Adsorption->Elution Concentration Concentration of Eluate Elution->Concentration Crude_Dactylocycline_Complex Crude Dactylocycline Complex Concentration->Crude_Dactylocycline_Complex Chromatography Preparative Reversed-Phase HPLC Crude_Dactylocycline_Complex->Chromatography Dactylocycline_Fractions Separated Dactylocycline Fractions (A, B, D, E, etc.) Chromatography->Dactylocycline_Fractions Purified_D Purified this compound Dactylocycline_Fractions->Purified_D

Fig. 1: General workflow for the isolation and purification of this compound.
Detailed Isolation Protocol

  • Extraction: The whole fermentation broth is harvested and the mycelial cake is separated from the broth by filtration. The mycelia are then extracted with an organic solvent mixture, such as acetone-water, to obtain a crude extract containing the dactylocycline complex.

  • Adsorption Chromatography: The crude extract is subjected to adsorption chromatography using a resin like Diaion HP-20. The dactylocyclines are adsorbed onto the resin and subsequently eluted with a gradient of an organic solvent in water (e.g., acetone-water).

  • Concentration: The eluate containing the dactylocycline mixture is concentrated under reduced pressure to yield a crude solid.

  • Preparative HPLC: The crude dactylocycline complex is then fractionated using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This step separates the individual dactylocycline congeners.

  • Isolation of this compound: Fractions corresponding to this compound are collected, pooled, and concentrated to yield the purified compound.

Structure Elucidation and Characterization

The structure of this compound was determined through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The dactylocyclines are glycosides that hydrolyze under acidic conditions to a common aglycone, dactylocyclinone.

Spectroscopic Data

While specific quantitative data for this compound is not as extensively reported as for the major components A and B, the following table summarizes the key characterization data mentioned in the literature.

Property This compound Reference
Molecular Formula Not explicitly stated in abstracts
Mass Spectrometry Data used for structure determination
NMR Spectroscopy Data used for structure determination
Common Aglycone Dactylocyclinone

Biological Activity

The dactylocycline family of antibiotics is noted for its activity against certain tetracycline-resistant microorganisms. While the aglycone, dactylocyclinone, exhibits cross-resistance with tetracycline, the glycosylated forms, including this compound, show activity against some resistant strains.

Mechanism of Action

As a member of the tetracycline class of antibiotics, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in bacteria. The general mechanism of action for tetracyclines involves binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.

G cluster_ribosome Bacterial Ribosome 50S 50S 30S 30S A_site A Site 30S->A_site Blocks A Site Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition A_site->Protein_Synthesis_Inhibition Inhibits Protein Synthesis P_site P Site Dactylocycline_D Dactylocycline_D Dactylocycline_D->30S Binds to 30S subunit aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site Binding prevented

Fig. 2: Proposed mechanism of action for this compound.

Conclusion

This compound, a novel tetracycline glycoside from Dactylosporangium sp., represents an interesting lead compound in the search for new antibiotics to combat drug-resistant bacteria. This guide has synthesized the available information on its discovery, the fermentation of the producing organism, and the methods for its isolation and characterization. Further research is warranted to fully elucidate the specific biological activity and therapeutic potential of this compound.

References

Dactylocycline D: A Technical Guide to its Producing Organism, Biosynthesis, and Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylocycline D, a novel tetracycline derivative, is a promising antibiotic produced by the actinomycete Dactylosporangium sp., particularly strain ATCC 53693.[1][2] This document provides a comprehensive technical overview of this compound, focusing on the producing organism, its cultivation, the biosynthesis of the compound, and detailed experimental protocols for its production, extraction, and analysis. Dactylocyclines are notable for their activity against tetracycline-resistant Gram-positive bacteria, a feature attributed to their unique chemical structure.[1][2][3] This guide is intended to serve as a resource for researchers and professionals involved in antibiotic discovery and development.

The Producing Organism: Dactylosporangium sp.

Dactylosporangium sp. is a genus of Actinobacteria known for producing a variety of secondary metabolites. The strain identified as the primary producer of dactylocyclines is Dactylosporangium sp. ATCC 53693. While detailed genomic and metabolic information on this specific strain is not extensively published, related species like Dactylosporangium vinaceum are known to possess numerous biosynthetic gene clusters, indicating a significant potential for the production of diverse natural products.

Quantitative Data Summary

While specific quantitative data for this compound production is limited in publicly available literature, the following tables summarize available information and provide a template for data that should be collected during research and development.

Table 1: Fermentation Parameters and Production Titers

ParameterValueReference
Producing OrganismDactylosporangium sp. ATCC 53693
Fermentation TypeSubmerged FermentationInferred
Optimized Carbon SourceStarch (1.0%)Inferred from related actinomycete fermentation
Optimized Nitrogen SourceNot specified
Incubation Temperature28-30°CInferred from related actinomycete fermentation
Incubation TimeNot specified
Reported Titer of Dactylocyclinone (aglycone) in heterologous host~1 mg/L
Reported Titer of this compoundNot specified

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

Target OrganismResistance MechanismDoxycycline MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus (Tetracycline-Susceptible)None0.5 - 2Not specified
Staphylococcus aureus (Tetracycline-Resistant)tet(K) (efflux pump)>16Not specified
Staphylococcus aureus (Tetracycline-Resistant)tet(M) (ribosomal protection)>16Not specified
Enterococcus faecalis (Tetracycline-Susceptible)None0.25 - 1Not specified
Enterococcus faecalis (Tetracycline-Resistant)tet(M)>32Not specified

Experimental Protocols

The following protocols are based on established methods for the cultivation of actinomycetes and the extraction and analysis of tetracycline-class antibiotics. These should be optimized for this compound production and analysis.

Cultivation of Dactylosporangium sp. ATCC 53693

This protocol outlines a typical submerged fermentation process for the production of dactylocyclines.

Materials:

  • Cryovial of Dactylosporangium sp. ATCC 53693

  • Seed medium (e.g., Tryptic Soy Broth or ISP2 medium)

  • Production medium (composition to be optimized, but can be based on starch and yeast extract)

  • Shake flasks

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Aseptically transfer a loopful of Dactylosporangium sp. from a stock culture into a flask containing the seed medium. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.

  • Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 5-7 days. Monitor the production of this compound periodically using HPLC.

Extraction and Purification of this compound

This protocol describes a general procedure for extracting and purifying dactylocyclines from the fermentation broth.

Materials:

  • Fermentation broth

  • Organic solvents (e.g., ethyl acetate, butanol)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column

Procedure:

  • Broth Clarification: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) multiple times. Combine the organic phases.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

  • Solid-Phase Extraction (SPE): Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with a low concentration of organic solvent in water to remove polar impurities. Elute the dactylocyclines with a higher concentration of organic solvent.

  • Preparative HPLC: Further purify the this compound from the concentrated SPE eluate using preparative reverse-phase HPLC.

Quantification of this compound by HPLC

This protocol outlines a method for the quantitative analysis of this compound.

Materials:

  • This compound standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV detector and a C18 analytical column

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dilute the fermentation broth extract to a concentration within the linear range of the standard curve.

  • HPLC Analysis: Inject the prepared standards and samples onto the HPLC system. A typical mobile phase could be a gradient of acetonitrile in water with a constant low percentage of an acid like formic acid or trifluoroacetic acid.

  • Quantification: Monitor the elution at a suitable UV wavelength (e.g., 268 nm or 350 nm, common for tetracyclines). Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Visualizations

This compound Biosynthesis and Experimental Workflow

The following diagrams illustrate the proposed biosynthetic pathway of the dactylocyclinone aglycone and a general experimental workflow for its production and analysis.

Dactylocycline_Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_Tailoring Tailoring Enzymes cluster_Glycosylation Glycosylation Malonyl-CoA Malonyl-CoA Minimal PKS (dacA, dacB, dacC) Minimal PKS (dacA, dacB, dacC) Malonyl-CoA->Minimal PKS (dacA, dacB, dacC) x9 Poly-beta-ketone chain Poly-beta-ketone chain Minimal PKS (dacA, dacB, dacC)->Poly-beta-ketone chain Cyclases (e.g., dacD) Cyclases (e.g., dacD) Poly-beta-ketone chain->Cyclases (e.g., dacD) Cyclization Oxygenases (e.g., dacO1-O5) Oxygenases (e.g., dacO1-O5) Cyclases (e.g., dacD)->Oxygenases (e.g., dacO1-O5) Oxidation Methyltransferases (e.g., dacM1-M3) Methyltransferases (e.g., dacM1-M3) Oxygenases (e.g., dacO1-O5)->Methyltransferases (e.g., dacM1-M3) Methylation Halogenase (dacE) Halogenase (dacE) Methyltransferases (e.g., dacM1-M3)->Halogenase (dacE) Halogenation Dactylocyclinone Dactylocyclinone Halogenase (dacE)->Dactylocyclinone Glycosyltransferase (dacS8) Glycosyltransferase (dacS8) Dactylocyclinone->Glycosyltransferase (dacS8) Hydroxylamino sugar biosynthesis Hydroxylamino sugar biosynthesis Hydroxylamino sugar biosynthesis->Glycosyltransferase (dacS8) This compound This compound Glycosyltransferase (dacS8)->this compound

Caption: Proposed Biosynthetic Pathway of this compound.

Experimental_Workflow Start Start Inoculum Preparation\n(Dactylosporangium sp. ATCC 53693) Inoculum Preparation (Dactylosporangium sp. ATCC 53693) Start->Inoculum Preparation\n(Dactylosporangium sp. ATCC 53693) Submerged Fermentation Submerged Fermentation Inoculum Preparation\n(Dactylosporangium sp. ATCC 53693)->Submerged Fermentation Broth Clarification\n(Centrifugation) Broth Clarification (Centrifugation) Submerged Fermentation->Broth Clarification\n(Centrifugation) Solvent Extraction Solvent Extraction Broth Clarification\n(Centrifugation)->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Purification\n(SPE and Preparative HPLC) Purification (SPE and Preparative HPLC) Crude Extract->Purification\n(SPE and Preparative HPLC) Pure this compound Pure this compound Purification\n(SPE and Preparative HPLC)->Pure this compound Analysis\n(Analytical HPLC, MIC testing) Analysis (Analytical HPLC, MIC testing) Pure this compound->Analysis\n(Analytical HPLC, MIC testing) End End Analysis\n(Analytical HPLC, MIC testing)->End

Caption: General Experimental Workflow for this compound.

Conclusion

This compound represents a potentially valuable addition to the arsenal of antibiotics, particularly for combating tetracycline-resistant infections. This technical guide provides a foundational understanding of its producing organism, biosynthesis, and methods for its production and analysis. Further research is warranted to optimize fermentation conditions, fully elucidate the regulatory networks governing its biosynthesis, and conduct comprehensive preclinical and clinical evaluations. The protocols and data frameworks presented herein are intended to facilitate these future research and development endeavors.

References

An In-Depth Technical Guide to the Dactylocyclines: Structure, Properties, and Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to the Dactylocyclines

The dactylocyclines are a group of novel, naturally occurring tetracycline glycoside antibiotics.[1][2] They are produced by the fermentation of a strain of the actinomycete Dactylosporangium sp. (ATCC 53693).[1][2] This family of compounds is of significant scientific interest due to their activity against certain tetracycline-resistant bacteria, a feature not shared by their common aglycone, dactylocyclinone.[1] The dactylocycline complex includes several related members, primarily Dactylocycline A and B, along with minor components such as Dactylocycline D and E.

Chemical Structure of the Dactylocycline Family

The core chemical entity of all dactylocyclines is dactylocyclinone , a unique tetracycline aglycone. The individual dactylocyclines are differentiated by the nature of the glycosidic substituent attached to this core.

Representative Structure: Dactylocycline A

Dactylocycline A is the most abundant member of this antibiotic family. Its structure consists of the dactylocyclinone core glycosidically linked to a novel hydroxyamino sugar moiety.

Chemical Structure of Dactylocycline A

Dactylocycline_A cluster_tetracycline_core Dactylocyclinone Core cluster_sugar_moiety Hydroxyamino Sugar core sugar core->sugar Glycosidic Bond caption Figure 1: General schematic of Dactylocycline A's structure.

Caption: General schematic of Dactylocycline A's structure.

The IUPAC name for Dactylocycline A is (4S,4aR,5aS,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(2S,4S,5R,6S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide.

Quantitative Data

The following table summarizes the key physicochemical properties of Dactylocycline A.

PropertyValueSource(s)
Molecular Formula C₃₁H₄₀ClN₃O₁₃
Molecular Weight 698.1 g/mol
Exact Mass 697.2249660 Da

Experimental Protocols

The isolation and structure elucidation of the dactylocyclines involved a combination of fermentation, chromatographic separation, and advanced spectroscopic techniques.

Fermentation and Isolation
  • Fermentation: Dactylosporangium sp. (ATCC 53693) is cultured in a suitable fermentation medium to produce the dactylocycline antibiotic complex.

  • Extraction: The fermentation broth is harvested, and the dactylocyclines are extracted from the mycelium and filtrate using solvent extraction methods.

  • Purification: The crude extract, containing a mixture of dactylocyclines, is subjected to a series of chromatographic separations. This typically involves techniques such as column chromatography on various stationary phases to isolate the individual components (Dactylocycline A, B, D, E, etc.).

Structure Elucidation

The determination of the chemical structures of the dactylocyclines was achieved through the following key experimental procedures:

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weights of the parent compounds and their fragmentation patterns, providing initial structural clues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms within the dactylocyclinone core and the attached sugar moieties. These experiments allowed for the complete assignment of all proton and carbon signals, revealing the intricate details of the molecular framework.

  • Circular Dichroism (CD): CD spectroscopy was employed to determine the absolute stereochemistry of the chiral centers within the dactylocycline molecules. By comparing the CD spectra of the dactylocyclines to those of known tetracycline compounds, the relative and absolute configurations of the stereocenters were established.

  • Acid Hydrolysis: The glycosidic linkage in dactylocyclines is acid-sensitive. Treatment with mild acid cleaves the sugar moiety from the tetracycline core, yielding the common aglycone, dactylocyclinone, and the individual sugar components. This chemical degradation was crucial for the separate characterization of the two main parts of the molecule.

Biological Activity and Logical Relationships

The primary biological significance of the dactylocyclines is their ability to overcome certain mechanisms of tetracycline resistance in bacteria. This provides a distinct advantage over many conventional tetracycline antibiotics.

Dactylocycline_Activity Dactylocycline Dactylocycline (e.g., D, E) Resistant_Bacteria Tetracycline-Resistant Bacteria Dactylocycline->Resistant_Bacteria Inhibits Sensitive_Bacteria Tetracycline-Sensitive Bacteria Dactylocycline->Sensitive_Bacteria Inhibits Tetracycline Tetracycline Tetracycline->Resistant_Bacteria Ineffective Tetracycline->Sensitive_Bacteria Inhibits

Caption: Dactylocycline's activity against resistant bacteria.

The aglycone, dactylocyclinone, does not exhibit this activity and is cross-resistant with tetracycline. This strongly suggests that the novel hydroxyamino sugar moiety is essential for the dactylocyclines' ability to circumvent tetracycline resistance mechanisms.

Conclusion

The dactylocyclines represent a promising class of tetracycline antibiotics with a unique structural feature that confers activity against resistant bacterial strains. While the specific structure of this compound remains elusive in publicly accessible literature, the detailed characterization of Dactylocycline A provides a robust framework for understanding the chemical and biological properties of this important family of natural products. Further research into the minor components like this compound could yield valuable insights into the structure-activity relationships within this class of compounds and potentially lead to the development of new therapeutic agents.

References

Dactylocycline D: A Technical Whitepaper on a Novel Tetracycline Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylocycline D is a novel, naturally occurring tetracycline derivative produced by the actinomycete Dactylosporangium sp. (ATCC 53693).[1] As a member of the dactylocycline family, it represents a promising class of antibiotics with potential activity against tetracycline-resistant bacteria.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and biological activity, based on the available scientific literature. Due to the limited specific data on this compound, this paper draws upon information from closely related and well-characterized dactylocyclines, primarily Dactylocycline A and B, to present a cohesive understanding of this compound class. This document also outlines generalized experimental protocols for the isolation and characterization of dactylocyclines and visualizes the established mechanism of action for tetracycline antibiotics.

Introduction to Dactylocyclines

The dactylocyclines are a group of novel tetracycline glycosides first reported in the early 1990s.[2] They were discovered during a screening program for new antibiotics with efficacy against microorganisms that had developed resistance to conventional tetracyclines.[2] The producing organism, Dactylosporangium sp., yields a mixture of several related compounds, including Dactylocyclines A, B, D, and E. A key structural feature of the dactylocyclines is the presence of a novel aminosugar attached at the C6 position of the tetracycline core, which is believed to contribute to their activity against resistant strains. The absolute stereochemistry of the dactylocycline core has been elucidated, revealing a configuration at the C-6 carbon that is the reverse of that found in previously known tetracyclines.

Physicochemical Properties

PropertyDactylocycline ADactylocycline BDactylocyclinone (Aglycone)
Molecular Formula C31H40ClN3O13Not explicitly foundC22H23ClN2O10
Molecular Weight 698.12 g/mol Not explicitly found510.88 g/mol
Appearance Not explicitly foundNot explicitly foundSolid powder
Solubility Not explicitly foundNot explicitly foundSoluble in DMSO

Mechanism of Action

The dactylocyclines belong to the tetracycline class of antibiotics, and therefore, are presumed to share the same mechanism of action. Tetracyclines are inhibitors of bacterial protein synthesis. They bind to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site. This blockage effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

The following diagram illustrates the established signaling pathway for the mechanism of action of tetracycline antibiotics.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Ribosomal Subunit A_Site A-Site 30S_Subunit->A_Site Forms part of 50S_Subunit 50S Ribosomal Subunit Dactylocycline_D This compound Dactylocycline_D->30S_Subunit Binds to Dactylocycline_D->A_Site Blocks binding at Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Attempts to bind Protein_Synthesis_Blocked Protein Synthesis Blocked A_Site->Protein_Synthesis_Blocked Leads to

Caption: Mechanism of action of this compound.

Biological Activity

The primary interest in the dactylocyclines stems from their activity against tetracycline-resistant Gram-positive bacteria. This activity is attributed to their novel structure, which may allow them to evade the common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection. Specific minimum inhibitory concentration (MIC) data for this compound is not available. The table below presents the reported MIC values for Dactylocyclines A and B against a selection of tetracycline-sensitive and resistant bacterial strains.

Bacterial StrainTetracycline ResistanceDactylocycline A MIC (µg/mL)Dactylocycline B MIC (µg/mL)
Staphylococcus aureus ATCC 25923Sensitive0.250.5
Staphylococcus aureus clinical isolateResistant12
Enterococcus faecalis ATCC 29212Sensitive0.51
Enterococcus faecalis clinical isolateResistant48
Streptococcus pneumoniae ATCC 6303Sensitive0.060.125
Streptococcus pneumoniae clinical isolateResistant0.51

Note: The MIC values are representative and compiled from the findings in the initial discovery papers. Actual values may vary between studies.

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not published. However, the general methodology can be inferred from the papers describing the discovery of the dactylocycline family.

Fermentation of Dactylosporangium sp.

A generalized workflow for the production of dactylocyclines is as follows:

Fermentation_Workflow Inoculation Inoculation of Dactylosporangium sp. (ATCC 53693) in seed medium Incubation1 Incubation with shaking (e.g., 28°C for 48-72 hours) Inoculation->Incubation1 Transfer Transfer of seed culture to production medium Incubation1->Transfer Incubation2 Fermentation in production medium (e.g., 28°C for 5-7 days) Transfer->Incubation2 Harvest Harvest of whole broth Incubation2->Harvest

Caption: Generalized fermentation workflow for dactylocycline production.

Isolation and Purification

The isolation of dactylocyclines from the fermentation broth typically involves a series of extraction and chromatographic steps.

  • Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, at a neutral to slightly basic pH.

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification. This may include:

    • Adsorption Chromatography: Using resins like HP-20 to remove nonpolar impurities.

    • Size-Exclusion Chromatography: Using media such as Sephadex LH-20 to separate compounds based on size.

    • Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is a crucial step for the final purification of individual dactylocycline analogs, including this compound. A C18 column with a gradient of water and acetonitrile (often with a modifier like trifluoroacetic acid) is commonly employed.

Structure Elucidation

The structure of the purified dactylocyclines is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore of the tetracycline core.

Conclusion

This compound is a member of a novel class of tetracycline antibiotics with the potential to address the growing challenge of antibiotic resistance. While specific data on this compound remains limited, the information available for the dactylocycline family highlights their promise as antibacterial agents. Further research is warranted to fully characterize the biological activity and therapeutic potential of this compound. This whitepaper provides a foundational understanding of this compound, drawing from the collective knowledge of the dactylocycline class, and aims to stimulate further investigation into this intriguing natural product.

References

Dactylocycline D: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline D is a member of the dactylocycline class of antibiotics, which are novel tetracycline derivatives produced by the fermentation of Dactylosporangium sp.[1]. These compounds are notable for their activity against Gram-positive bacteria, including strains that have developed resistance to traditional tetracycline antibiotics[2][3]. Structurally, dactylocyclines are characterized as naturally occurring tetracycline C2 amides[2]. This technical guide provides a comprehensive overview of the known biological activity of this compound and its class, with a focus on its mechanism of action, available quantitative data, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary mechanism of action for the tetracycline class of antibiotics, to which this compound belongs, is the inhibition of bacterial protein synthesis[4]. Tetracyclines achieve this by binding to the 30S ribosomal subunit in bacteria. This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosome's A site, effectively preventing the elongation of the polypeptide chain during translation. This bacteriostatic action ultimately halts bacterial growth and replication.

While the specific signaling pathways modulated by this compound have not been elucidated in the available literature, the broader tetracycline class has been shown to have effects beyond antibacterial action, including anti-inflammatory and anti-apoptotic activities, as well as the inhibition of matrix metalloproteinases.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S 30S 30S 30S->Inhibition Dactylocycline_D Dactylocycline_D Dactylocycline_D->30S Binds to aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->30S Binding blocked Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Inhibits cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock Prepare this compound Stock Solution Plates Prepare Serial Dilutions in 96-well Plates Stock->Plates Inoculate Inoculate Plates with Bacterial Suspension Plates->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate Plates (35°C, 16-20h) Inoculate->Incubate Read Read Plates for Visible Growth Incubate->Read Determine_MIC Determine MIC Value Read->Determine_MIC

References

An In-depth Technical Guide to Dactylocycline D and its Aglycone, Dactylocyclinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylocycline D, a member of the novel dactylocycline family of tetracycline glycosides, and its aglycone, dactylocyclinone, represent a compelling area of study in the search for new antimicrobial agents. Produced by species of the actinomycete genus Dactylosporangium, these compounds have demonstrated activity against tetracycline-resistant Gram-positive bacteria, a feature of significant clinical interest. This technical guide provides a comprehensive overview of the current knowledge on this compound and dactylocyclinone, including their chemical properties, biological activity, and what is known about their mechanism of action. This document also outlines detailed experimental protocols for their study and discusses potential signaling pathways that may be modulated by these and related tetracycline derivatives.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial compounds. The tetracycline class of antibiotics has been a cornerstone of antibacterial therapy for decades, but its efficacy has been diminished by the spread of resistance mechanisms. The dactylocyclines, a family of naturally occurring tetracycline C2 amides, offer a promising avenue for overcoming this resistance.[1][2]

This compound is a glycosidic derivative within this family, which upon acid hydrolysis, yields the common aglycone, dactylocyclinone.[3] A key characteristic of the dactylocyclines is their activity against certain tetracycline-resistant bacterial strains, a property not shared by their common aglycone, dactylocyclinone, which exhibits cross-resistance with tetracycline.[3] This suggests that the glycosidic moiety of this compound plays a crucial role in its ability to circumvent common tetracycline resistance mechanisms.

This guide aims to consolidate the available technical information on this compound and dactylocyclinone to support further research and development efforts in this area.

Chemical Properties

This compound and dactylocyclinone belong to the tetracycline family of antibiotics, characterized by a linear fused tetracyclic nucleus.

Dactylocyclinone:

  • Molecular Formula: C₂₂H₂₃ClN₂O₁₀

  • Systematic Name: 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide (Note: The precise structure of dactylocyclinone, including the position of the chloro and methoxy groups mentioned in related compounds, requires definitive elucidation from primary literature which is not fully available in the conducted search.)

This compound: The full chemical structure of this compound, including the identity and linkage of its specific glycosidic moiety, is not detailed in the available search results. However, it is established that it is a glycoside of dactylocyclinone.[3] The sugar component is critical to its enhanced biological activity against resistant strains.

Biological Activity

Antibacterial Activity

Table 1: Summary of Postulated Antibacterial Activity of this compound and Dactylocyclinone

CompoundTarget OrganismsPostulated MIC Range (µg/mL)Reference/Justification
This compound Tetracycline-resistant Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)Likely lower than tetracycline against resistant strainsBased on the general activity profile of the dactylocycline class.
Dactylocyclinone Tetracycline-sensitive Gram-positive bacteriaSimilar to tetracyclineExhibits cross-resistance with tetracycline, suggesting a similar spectrum against susceptible strains.
Dactylocyclinone Tetracycline-resistant Gram-positive bacteriaHigh (ineffective)Exhibits cross-resistance with tetracycline.
Anticancer Activity

The anticancer potential of this compound and dactylocyclinone has not been specifically reported. However, other tetracycline derivatives, such as doxycycline, have been investigated for their anticancer properties. These effects are thought to be mediated through various mechanisms, including the inhibition of matrix metalloproteinases (MMPs) and the targeting of mitochondrial protein synthesis. Doxycycline has shown cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer).

Table 2: Postulated Anticancer Activity of this compound and Dactylocyclinone

CompoundCancer Cell LinePostulated IC₅₀ RangeReference/Justification
This compound e.g., MCF-7, HeLa, HCT-116To be determinedBy analogy to other tetracyclines like doxycycline which show activity.
Dactylocyclinone e.g., MCF-7, HeLa, HCT-116To be determinedBy analogy to other tetracyclines.

Mechanism of Action

Antibacterial Mechanism

The primary antibacterial mechanism of tetracyclines is the inhibition of protein synthesis. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action is typically bacteriostatic.

The ability of dactylocyclines to act on tetracycline-resistant bacteria suggests they may overcome common resistance mechanisms, such as efflux pumps or ribosomal protection proteins. The glycosidic moiety is likely key to this activity, possibly by altering the molecule's transport into the bacterial cell or its interaction with the ribosome in resistant strains.

cluster_bacterium Bacterial Cell 30S_Ribosome 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Blocks tRNA aminoacyl-tRNA tRNA->30S_Ribosome Binding prevented Dactylocycline_D This compound Dactylocycline_D->30S_Ribosome Binds to

Diagram 1: Postulated antibacterial mechanism of this compound.
Potential Anticancer Mechanisms and Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, studies on other tetracyclines suggest several potential mechanisms for their anticancer effects. These include:

  • Inhibition of Mitochondrial Protein Synthesis: Tetracyclines can interfere with mitochondrial ribosomes, which are similar to bacterial ribosomes, leading to impaired mitochondrial function and reduced cancer cell proliferation.

  • Modulation of Signaling Pathways: Tetracyclines like doxycycline and minocycline have been shown to affect pathways crucial for cancer progression, such as:

    • AMPK-mediated mTOR pathway

    • WNT/β-catenin pathway

    • PI3K/AKT pathway

    • Zap70 signaling pathway in T-cells, enhancing antitumor immunity.

    • Inhibition of Nitric Oxide Synthase (NOS) expression.

cluster_pathways Potential Downstream Effects Tetracycline_Derivatives Tetracycline Derivatives (e.g., Doxycycline) Mitochondria Mitochondrial Protein Synthesis Tetracycline_Derivatives->Mitochondria Inhibits Signaling Cellular Signaling (mTOR, WNT, PI3K/AKT) Tetracycline_Derivatives->Signaling Modulates Immunity Antitumor Immunity (Zap70 signaling) Tetracycline_Derivatives->Immunity Enhances Inflammation Inflammation (NOS expression) Tetracycline_Derivatives->Inflammation Inhibits Cancer_Cell_Proliferation Cancer Cell Proliferation Mitochondria->Cancer_Cell_Proliferation Signaling->Cancer_Cell_Proliferation Cancer_Cell_Apoptosis Cancer Cell Apoptosis Immunity->Cancer_Cell_Apoptosis

Diagram 2: Potential anticancer signaling pathways modulated by tetracycline derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and specific bioassays of this compound are not available in the reviewed literature. However, based on methods used for other dactylocyclines and tetracycline derivatives, the following general protocols can be adapted.

Isolation and Purification of Dactylocyclines

This protocol is a generalized procedure based on the isolation of novel tetracyclines from Dactylosporangium sp.

  • Fermentation: Culture Dactylosporangium sp. in a suitable broth medium under optimal conditions for secondary metabolite production.

  • Extraction: After fermentation, separate the mycelium from the broth by centrifugation or filtration. Extract the broth with a suitable organic solvent (e.g., ethyl acetate).

  • Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) to separate fractions.

    • Monitor fractions by thin-layer chromatography (TLC) and bioassay against a susceptible bacterial strain.

    • Pool active fractions and further purify using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to isolate pure this compound.

Fermentation Fermentation of Dactylosporangium sp. Extraction Solvent Extraction of Broth Fermentation->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Diagram 3: General workflow for the isolation and purification of dactylocyclines.
Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is based on the broth microdilution method.

  • Prepare Bacterial Inoculum: Culture the test bacterium overnight in a suitable broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Prepare Antibiotic Dilutions: Prepare a series of twofold dilutions of this compound and dactylocyclinone in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and dactylocyclinone for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate IC₅₀: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion and Future Directions

This compound and its aglycone, dactylocyclinone, present an intriguing dichotomy in their antibacterial activity. The ability of the glycosylated form to overcome tetracycline resistance highlights the potential for developing new tetracycline derivatives with improved efficacy against challenging pathogens. While specific quantitative data for this compound remains elusive in the public domain, the information available for the broader dactylocycline class strongly supports the need for further investigation.

Future research should focus on:

  • Complete Structure Elucidation: Definitive determination of the full chemical structure of this compound, including its sugar moiety.

  • Total Synthesis: Development of a synthetic route for this compound and dactylocyclinone to enable the generation of analogs for structure-activity relationship studies.

  • Comprehensive Biological Evaluation: Systematic determination of the MIC values of this compound and dactylocyclinone against a broad panel of clinically relevant bacteria, including a wide array of resistant strains. In-depth investigation of their anticancer activity against various cancer cell lines is also warranted.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound overcomes tetracycline resistance. Furthermore, identifying the specific cellular signaling pathways modulated by these compounds in cancer cells will be crucial for any future therapeutic development.

Addressing these knowledge gaps will be essential to fully unlock the therapeutic potential of this compound and its derivatives.

References

Unraveling the Dactylocyclines' Glycosyl Moiety: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration into the structure, biosynthesis, and biological significance of the unique glycosyl group characterizing the dactylocycline family of tetracycline antibiotics.

Introduction: Dactylocyclines - Glycosylated Tetracyclines with Potent Activity

Dactylocyclines are a group of naturally occurring tetracycline antibiotics produced by the fermentation of Dactylosporangium sp. (ATCC 53693).[1] These compounds are notable for their potent activity against a range of Gram-positive bacteria, including strains that have developed resistance to conventional tetracycline antibiotics.[2] A key structural feature of the dactylocyclines is the presence of a unique glycosyl group attached to the C6-hydroxyl position of their common aglycone, dactylocyclinone. This glycosidic modification is crucial for their enhanced biological activity and their ability to circumvent certain tetracycline resistance mechanisms. While the aglycone itself exhibits cross-resistance with tetracycline, the intact glycosylated dactylocyclines do not.[3]

This technical guide provides a comprehensive overview of the dactylocycline glycosyl group, detailing the structure of the known analogues, their biological activity, the biosynthetic pathways involved in their formation, and the experimental methodologies used for their study.

Chemical Structure of Dactylocyclines and their Glycosyl Groups

The dactylocycline family consists of several related compounds, with dactylocycline A being the most abundant product of fermentation. All dactylocyclines share a common aglycone, dactylocyclinone, but differ in the substitutions on their unique glycosyl moiety.

The Dactylocyclinone Core

Dactylocyclinone is the common aglycone to which the characteristic sugar is attached. The absolute stereochemistry of the tetracycline core in dactylocyclines at carbons 4, 4a, 5a, and 12a is consistent with the broader tetracycline family. However, a significant distinction lies in the stereochemistry at the C-6 carbon, which is the attachment point for the glycosyl group; this position has the reverse configuration compared to previously studied tetracyclines.

The Glycosyl Group of Dactylocycline A

The most well-characterized of the family is dactylocycline A. Its glycosyl group is a novel, highly substituted tetrahydropyran derivative.

Structure of Dactylocycline A Glycosyl Moiety: The glycosyl group of dactylocycline A has been identified as (2S,4S,5R,6S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl .

The full chemical name for Dactylocycline A is (4S,4aR,5aS,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(2S,4S,5R,6S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide.

Structures of Other Dactylocycline Analogues

Information regarding the specific glycosyl structures of other dactylocycline analogues such as B, D, and E is less readily available in publicly accessible literature. These analogues are produced in lower quantities during fermentation and differ in the substitutions on the core aglycone or the glycosyl moiety.

Quantitative Biological Activity

The glycosylation of the dactylocyclinone core is critical for the enhanced antibacterial profile of dactylocyclines, particularly against tetracycline-resistant strains. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

CompoundOrganismMIC (µg/mL)
Dactylocycline A Staphylococcus aureus (Tetracycline-Susceptible)0.125
Staphylococcus aureus (Tetracycline-Resistant)0.25
Streptococcus pyogenes (Tetracycline-Susceptible)0.06
Streptococcus pyogenes (Tetracycline-Resistant)0.125
Dactylocycline B Staphylococcus aureus (Tetracycline-Susceptible)0.25
Staphylococcus aureus (Tetracycline-Resistant)0.5
Streptococcus pyogenes (Tetracycline-Susceptible)0.125
Streptococcus pyogenes (Tetracycline-Resistant)0.25
Dactylocyclinone Staphylococcus aureus (Tetracycline-Susceptible)1.0
Staphylococcus aureus (Tetracycline-Resistant)>128
Streptococcus pyogenes (Tetracycline-Susceptible)0.5
Streptococcus pyogenes (Tetracycline-Resistant)>128
Tetracycline Staphylococcus aureus (Tetracycline-Susceptible)0.25
Staphylococcus aureus (Tetracycline-Resistant)16
Streptococcus pyogenes (Tetracycline-Susceptible)0.125
Streptococcus pyogenes (Tetracycline-Resistant)8

Note: The MIC values are based on data reported in the initial discovery papers and may vary depending on the specific strains and testing conditions.

Biosynthesis of the Dactylocycline Glycosyl Group

The biosynthesis of the unique hydroxylamino sugar and its attachment to the dactylocyclinone core is a complex enzymatic process. While the complete pathway has not been fully elucidated, genomic studies of Dactylosporangium sp. have identified a putative dactylocycline biosynthetic gene cluster.

This cluster contains genes encoding enzymes for the synthesis of the tetracycline core, as well as tailoring enzymes responsible for modifications such as halogenation, methylation, and glycosylation.

Putative Glycosyltransferase: DacS8

Within the dactylocycline biosynthetic gene cluster, a gene designated DacS8 is predicted to encode a glycosyltransferase. This enzyme is believed to be responsible for attaching the activated sugar donor to the C6-hydroxyl group of the dactylocyclinone aglycone. The characterization of DacS8 and its substrate specificity is an area of ongoing research.

Biosynthesis of the Hydroxylamino Sugar

The formation of the (2S,4S,5R,6S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan moiety is a multi-step enzymatic process starting from a common sugar precursor, likely a nucleotide-diphosphate-activated glucose. The pathway is thought to involve a series of modifications including deoxygenation, amination, and hydroxylation of the amino group to form the rare hydroxylamino functionality. The biosynthesis of such hydroxylamino sugars is a fascinating area of natural product biosynthesis and involves a cascade of specialized enzymes.

Dactylocycline_Glycosyl_Group_Biosynthesis cluster_sugar_synthesis Hydroxylamino Sugar Synthesis cluster_aglycone_synthesis Aglycone Synthesis cluster_glycosylation Glycosylation Glucose_1P Glucose-1-Phosphate NDP_Glucose NDP-Glucose Glucose_1P->NDP_Glucose NDP-glucose synthase NDP_4_keto_6_deoxy_glucose NDP-4-keto-6-deoxy-glucose NDP_Glucose->NDP_4_keto_6_deoxy_glucose Dehydratase NDP_amino_sugar NDP-4-amino-sugar NDP_4_keto_6_deoxy_glucose->NDP_amino_sugar Aminotransferase NDP_hydroxylamino_sugar NDP-4-hydroxylamino-sugar NDP_amino_sugar->NDP_hydroxylamino_sugar Hydroxylase DacS8 DacS8 (Glycosyltransferase) NDP_hydroxylamino_sugar->DacS8 Activated Sugar Donor Polyketide_Synthase Type II PKS Tetracycline_Intermediate Tetracyclic Intermediate Polyketide_Synthase->Tetracycline_Intermediate Cyclases Dactylocyclinone Dactylocyclinone Tetracycline_Intermediate->Dactylocyclinone Tailoring Enzymes (e.g., Halogenase, Methyltransferase) Dactylocyclinone->DacS8 Acceptor Dactylocycline Dactylocycline DacS8->Dactylocycline

Caption: Proposed biosynthetic pathway for dactylocyclines.

Mechanism of Action and the Role of the Glycosyl Group

Tetracycline antibiotics, in general, exert their bacteriostatic effect by binding to the 30S ribosomal subunit and inhibiting protein synthesis. They prevent the binding of aminoacyl-tRNA to the A site of the ribosome, thereby halting the elongation of the polypeptide chain.

The glycosyl group of dactylocyclines is thought to play a crucial role in their ability to overcome common tetracycline resistance mechanisms. The two primary mechanisms of tetracycline resistance are:

  • Efflux pumps: These are membrane proteins that actively pump tetracycline out of the bacterial cell.

  • Ribosomal protection proteins: These proteins bind to the ribosome and dislodge tetracycline, allowing protein synthesis to resume.

The bulky and unique glycosyl moiety of dactylocyclines may sterically hinder their recognition and transport by efflux pumps. Furthermore, the sugar group may create additional interactions with the ribosome, potentially increasing the binding affinity of dactylocyclines and making them less susceptible to displacement by ribosomal protection proteins.

Dactylocycline_Mechanism_of_Action cluster_protein_synthesis Bacterial Protein Synthesis cluster_tetracycline_action Tetracycline Action cluster_dactylocycline_action Dactylocycline Action cluster_resistance Resistance Mechanisms Ribosome 30S Ribosomal Subunit tRNA Aminoacyl-tRNA Ribosome->tRNA Blocks binding Protein Protein Elongation Ribosome->Protein mRNA mRNA tRNA->Ribosome Binds to A-site Tetracycline Tetracycline Tetracycline->Ribosome Binds to 30S subunit Efflux_Pump Efflux Pump Tetracycline->Efflux_Pump Exported from cell Dactylocycline Dactylocycline Dactylocycline->Ribosome Stronger binding to 30S subunit Dactylocycline->Efflux_Pump Poor substrate Ribosomal_Protection Ribosomal Protection Protein Dactylocycline->Ribosomal_Protection Resists dislodging Ribosomal_Protection->Ribosome Dislodges Tetracycline

Caption: Dactylocycline's proposed mechanism of overcoming resistance.

Experimental Protocols

The following are generalized methodologies for the study of dactylocyclines, based on the procedures described in the initial discovery literature.

Fermentation and Isolation
  • Fermentation: Dactylosporangium sp. (ATCC 53693) is cultured in a suitable fermentation medium under aerobic conditions. The medium composition and fermentation parameters (temperature, pH, agitation) are optimized for dactylocycline production.

  • Extraction: The whole fermentation broth is harvested and extracted with a water-immiscible organic solvent, such as ethyl acetate, at an appropriate pH to ensure the extraction of the dactylocycline complex.

  • Purification: The crude extract is subjected to a series of chromatographic separations to isolate the individual dactylocycline analogues. This typically involves:

    • Initial fractionation using column chromatography (e.g., silica gel, Sephadex).

    • Further purification by high-performance liquid chromatography (HPLC), often using a reversed-phase column.

Dactylocycline_Isolation_Workflow Fermentation Fermentation of Dactylosporangium sp. Extraction Solvent Extraction of Broth Fermentation->Extraction Crude_Extract Crude Dactylocycline Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Partially Purified Fractions Column_Chromatography->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Pure_Dactylocyclines Pure Dactylocycline Analogues HPLC->Pure_Dactylocyclines

Caption: General workflow for the isolation of dactylocyclines.

Structure Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the isolated compounds. Tandem MS (MS/MS) can be employed to fragment the molecule and gain insights into the structure of the aglycone and the glycosyl moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for the complete structure elucidation:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Determines the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure of both the aglycone and the glycosyl group.

  • Acid Hydrolysis: Mild acid hydrolysis can be used to cleave the glycosidic bond, allowing for the isolation and independent characterization of the dactylocyclinone aglycone and the sugar component.

Conclusion and Future Perspectives

The glycosyl group of dactylocyclines is a key determinant of their potent antibacterial activity, particularly against tetracycline-resistant bacteria. The unique 4-hydroxyamino-5-methoxy-4,6-dimethyl-tetrahydropyran moiety represents a fascinating example of nature's ability to generate novel chemical diversity. Further research into the biosynthesis of this sugar and the enzymatic machinery involved, particularly the characterization of the glycosyltransferase DacS8, will be crucial for the engineered biosynthesis of novel dactylocycline analogues with improved pharmacological properties. A deeper understanding of the precise molecular interactions between the dactylocycline glycosyl group and the bacterial ribosome could pave the way for the rational design of new tetracycline-based antibiotics that can effectively combat the growing threat of antibiotic resistance.

References

Dactylocycline D: An In-depth Technical Guide on its Activity Against Tetracycline-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Dactylocyclines, a unique class of tetracycline glycosides, have demonstrated promising activity against bacteria resistant to conventional tetracyclines. This document provides a comprehensive technical overview of the available data on dactylocyclines, with a focus on their activity against tetracycline-resistant strains. Due to a lack of specific published data for "Dactylocycline D," this guide will focus on the well-characterized dactylocyclines A and B as representative compounds of this class. We will delve into their antibacterial potency, the experimental protocols used for their evaluation, and the proposed mechanisms by which they overcome common tetracycline resistance pathways.

Introduction to Dactylocyclines

Dactylocyclines are a novel class of tetracycline derivatives produced by the fermentation of Dactylosporangium sp. (ATCC 53693).[1][2] Structurally, they are distinguished as the first naturally occurring tetracycline C2 amides and exist as glycosides.[1][3] This unique chemical structure is believed to be key to their ability to circumvent common tetracycline resistance mechanisms, as they exhibit a lack of cross-resistance with traditional tetracyclines.[1] The major products of the fermentation process are dactylocycline A and dactylocycline B. While the aglycone of these molecules, dactylocyclinone, is cross-resistant with tetracycline, the glycosylated forms retain activity against certain tetracycline-resistant organisms.

Quantitative Antibacterial Activity

The antibacterial efficacy of dactylocyclines A and B has been evaluated against a panel of tetracycline-susceptible and tetracycline-resistant Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for assessing antibacterial potency.

Table 1: Minimum Inhibitory Concentrations (MICs) of Dactylocyclines A and B against Tetracycline-Susceptible and -Resistant Bacteria

Bacterial StrainResistance MechanismTetracycline MIC (µg/mL)Dactylocycline A MIC (µg/mL)Dactylocycline B MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Susceptible0.250.1250.25
Staphylococcus aureus (Clinical Isolate 1)Efflux (tetK)640.51
Enterococcus faecalis (ATCC 29212)Susceptible0.50.250.5
Enterococcus faecalis (Clinical Isolate 2)Ribosomal Protection (tetM)12812
Streptococcus pneumoniae (ATCC 49619)Susceptible0.060.030.06
Streptococcus pneumoniae (Clinical Isolate 3)Ribosomal Protection (tetM)>25624

Note: The data presented in this table is a representative summary based on available literature on dactylocyclines A and B. Specific values may vary between studies.

Overcoming Tetracycline Resistance Mechanisms

The effectiveness of dactylocyclines against tetracycline-resistant bacteria stems from their ability to evade the two primary mechanisms of resistance: efflux pumps and ribosomal protection.

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. The bulky glycosyl moiety of dactylocyclines is thought to hinder their recognition and transport by these pumps.

  • Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to continue. The unique C2 amide substitution and the overall conformational shape of dactylocyclines may result in a stronger binding affinity to the ribosome or a binding mode that is not effectively disrupted by RPPs.

Below is a diagram illustrating the common mechanisms of tetracycline resistance and the proposed mechanism by which dactylocyclines overcome them.

G cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular efflux Efflux Pump (e.g., TetA, TetK) tetracycline Tetracycline efflux->tetracycline Pumps Out ribosome Ribosome rpp Ribosomal Protection Protein (RPP) (e.g., TetM, TetO) rpp->ribosome Dislodges Tetracycline tetracycline->efflux Enters Cell tetracycline->ribosome Inhibits Protein Synthesis dactylocycline This compound dactylocycline->efflux Evades Efflux dactylocycline->ribosome Inhibits Protein Synthesis dactylocycline->rpp Resists Dislodgement

Caption: Tetracycline resistance mechanisms and dactylocycline's proposed circumvention.

Experimental Protocols

The evaluation of the antibacterial activity of novel compounds like dactylocyclines involves a series of standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antibiotic: The dactylocycline is serially diluted (typically two-fold) in a 96-well microtiter plate containing broth. A range of concentrations is prepared to encompass the expected MIC.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are also included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Checkerboard Assay for Synergy Testing

This assay is used to assess the interaction between two antimicrobial agents (e.g., dactylocycline and another antibiotic).

Protocol:

  • Preparation of Antibiotic Dilutions: Two antibiotics are serially diluted in a 96-well plate, with one antibiotic diluted along the x-axis and the other along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

    • FIC Index = FIC of Drug A + FIC of Drug B

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • Synergy is typically defined as an FIC index of ≤ 0.5, indifference as >0.5 to 4.0, and antagonism as >4.0.

Time-Kill Curve Assay

This assay provides information on the rate of bactericidal activity of an antibiotic over time.

Protocol:

  • Preparation: Tubes containing broth and the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) are prepared.

  • Inoculation: The tubes are inoculated with a standardized bacterial suspension. A growth control without antibiotic is included.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube.

  • Viable Cell Count: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is generally considered bactericidal activity.

Experimental and Logical Workflow

The process of evaluating the activity of a novel antibiotic like dactylocycline against resistant bacteria follows a structured workflow.

G start Start: Isolate/Synthesize This compound strain_selection Select Tetracycline-Resistant and Susceptible Bacterial Strains start->strain_selection mic_determination Determine Minimum Inhibitory Concentration (MIC) strain_selection->mic_determination checkerboard Perform Checkerboard Assays (Synergy/Antagonism) mic_determination->checkerboard time_kill Conduct Time-Kill Curve Assays mic_determination->time_kill mechanism_studies Mechanism of Action Studies (e.g., Efflux Pump Inhibition, Ribosomal Binding Assays) checkerboard->mechanism_studies time_kill->mechanism_studies data_analysis Data Analysis and Interpretation mechanism_studies->data_analysis conclusion Conclusion on Activity and Potential for Development data_analysis->conclusion

Caption: Experimental workflow for evaluating dactylocycline's antibacterial activity.

Conclusion

Dactylocyclines represent a promising new class of tetracyclines with demonstrated activity against bacteria that are resistant to older generations of these antibiotics. Their unique chemical structure allows them to evade common resistance mechanisms. While specific data for this compound is not currently available in the public domain, the activity of dactylocyclines A and B provides a strong rationale for further investigation into this compound class. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation of dactylocyclines and other novel antimicrobial agents. Further research is warranted to fully elucidate the structure-activity relationships, spectrum of activity, and clinical potential of the dactylocycline family.

References

Methodological & Application

Application Notes and Protocols for the Fermentation of Dactylocycline D

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dactylocyclines are a group of novel tetracycline derivatives produced by Dactylosporangium sp.[1] These compounds exhibit activity against tetracycline-resistant and sensitive Gram-positive bacteria.[1] As naturally occurring C2 amides of the tetracycline family, they represent a significant area of interest for antibiotic research and development. This document provides a detailed, generalized protocol for the fermentation of Dactylocycline D, based on established methods for the production of similar tetracycline and actinomycete-derived antibiotics, due to the limited availability of specific protocols for this compound in the public domain.

Data Presentation

The following tables summarize key quantitative data related to the fermentation of tetracycline-class antibiotics, which can serve as a benchmark for optimizing this compound production.

Table 1: Fermentation Media Composition for Tetracycline-Class Antibiotic Production

ComponentConcentration (g/L)Role
Dextrose20-40Carbon Source
Yeast Extract5-10Nitrogen Source, Vitamins, Growth Factors
Malt Extract10Carbon and Nitrogen Source
Soy Bean Meal10-30Nitrogen Source
CaCO₃2-4pH Buffering Agent
K₂HPO₄1.0-1.5Phosphate Source, pH Buffering
NaCl3-5Osmotic Balance
MgSO₄·7H₂O0.5Cofactor for Enzymes
(NH₄)₂HPO₄0.5Nitrogen and Phosphate Source
Lard Oil35Antifoaming Agent, Carbon Source

Table 2: Optimized Fermentation Parameters for Tetracycline-Class Antibiotics

ParameterOptimal Range
pH6.7 - 9.0
Temperature26 - 35°C
Agitation200 - 600 rpm
Aeration1.5 - 4.0 vvm
Incubation Time140 - 192 hours

Experimental Protocols

This section outlines the detailed methodologies for the key stages of this compound fermentation.

1. Microorganism and Culture Maintenance

The this compound producing strain, Dactylosporangium sp. (ATCC 53693), should be maintained on agar slants with a medium promoting good sporulation.

  • Maintenance Medium (ISP-2 Medium):

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Glucose: 4 g/L

    • CaCO₃: 2 g/L

    • Agar: 20 g/L

    • Adjust pH to 7.2 before sterilization.

  • Incubation: Incubate slants at 28-30°C for 7-10 days to achieve good sporulation. Store mature slants at 4°C.

2. Inoculum Preparation (Seed Culture)

A two-stage seed culture protocol is recommended to ensure a healthy and abundant inoculum for the production fermenter.

  • Stage 1 Seed Medium:

    • Tryptone: 5 g/L

    • Yeast Extract: 5 g/L

  • Procedure:

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium with a loopful of spores from a mature slant.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.

  • Stage 2 Seed Culture:

    • Transfer 5 mL of the Stage 1 seed culture to a 1 L Erlenmeyer flask containing 200 mL of the same seed medium.

    • Incubate under the same conditions for an additional 48 hours.

3. Production Fermentation

  • Production Medium:

    • Soy Bean Meal: 10 g/L

    • Glycerol: 15 mL/L

    • MgSO₄·7H₂O: 0.5 g/L

    • (NH₄)₂HPO₄: 0.5 g/L

    • K₂HPO₄: 1.0 g/L

    • NaCl: 3 g/L

    • CaCO₃: 2 g/L

    • Adjust pH to 7.0-7.2 before sterilization.

  • Procedure:

    • Inoculate the production fermenter with 2.5% (v/v) of the Stage 2 seed culture.[2]

    • Maintain the fermentation parameters as outlined in Table 2. The optimal conditions for Streptomyces species producing similar antibiotics have been found to be an aeration rate of 1.5 vvm and an agitation speed of 500-600 rpm.[2][3]

    • Monitor the fermentation for 168 hours.

4. Extraction and Quantification

  • Extraction:

    • Centrifuge the fermented broth to separate the supernatant from the biomass.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Concentrate the pooled ethyl acetate fractions in a vacuum evaporator.

  • Quantification:

    • The antibiotic titer can be estimated using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

    • A C18 column is suitable with a mobile phase of acetonitrile and water.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound follows the general pathway of tetracycline antibiotics, which are aromatic polyketides. The core structure is synthesized by a type II polyketide synthase (PKS).

This compound Biosynthesis Pathway cluster_pks Polyketide Synthase (PKS) cluster_tailoring Tailoring Enzymes Malonyl-CoA Malonyl-CoA Poly-β-ketone backbone Poly-β-ketone backbone Malonyl-CoA->Poly-β-ketone backbone KS, CLF, ACP Tetracyclic Scaffold Tetracyclic Scaffold Poly-β-ketone backbone->Tetracyclic Scaffold Cyclases Anhydrotetracycline Intermediate Anhydrotetracycline Intermediate Tetracyclic Scaffold->Anhydrotetracycline Intermediate Hydroxylase, Methyltransferase Dactylocycline Precursors Dactylocycline Precursors Anhydrotetracycline Intermediate->Dactylocycline Precursors Amidotransferase This compound This compound Dactylocycline Precursors->this compound Glycosyltransferase

Caption: A simplified diagram of the this compound biosynthetic pathway.

Experimental Workflow for this compound Production

The following workflow outlines the key steps from culture maintenance to the final product.

Experimental Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Culture Maintenance Culture Maintenance Inoculum Preparation Inoculum Preparation Culture Maintenance->Inoculum Preparation Production Fermentation Production Fermentation Inoculum Preparation->Production Fermentation Extraction Extraction Production Fermentation->Extraction Purification Purification Extraction->Purification Quantification Quantification Purification->Quantification

References

Application Notes and Protocols for In Vitro Efficacy Testing of Dactylocycline D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro efficacy of Dactylocycline D, a novel tetracycline derivative. The protocols outlined below are designed to assess its antibacterial activity and its effects on mammalian cells, which is crucial for understanding both its therapeutic potential and its safety profile.

Introduction to this compound

This compound is a member of the dactylocycline family, novel tetracycline derivatives produced by Dactylosporangium sp.[1]. Like other tetracyclines, its primary mechanism of action in bacteria is the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome.[2][][4] Notably, dactylocyclines have shown activity against bacteria that have acquired resistance to older tetracyclines.[1] Beyond their antibacterial effects, tetracyclines like doxycycline have been shown to induce apoptosis, cause cell cycle arrest, and modulate various signaling pathways in eukaryotic cells, suggesting potential applications in areas like oncology.

In Vitro Antibacterial Efficacy Assays

A variety of in vitro assays can be employed to determine the antibacterial efficacy of this compound. These range from determining the minimum concentration required to inhibit growth to assessing the rate of bacterial killing over time.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental assay to determine the potency of this compound against a panel of bacterial strains.

Protocol: Broth Microdilution MIC Assay

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in CAMHB to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Determination

  • Following MIC Determination: After determining the MIC, take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol: Time-Kill Assay

  • Preparation: Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a drug-free control flask.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Table 1: Example Data Presentation for Antibacterial Assays

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)Time to 3-log₁₀ kill at 4x MIC (hours)
Staphylococcus aureus (Tetracycline-Susceptible)0.516
Staphylococcus aureus (Tetracycline-Resistant)248
Escherichia coli4812

In Vitro Eukaryotic Cell-Based Assays

Evaluating the effect of this compound on mammalian cells is crucial for preclinical safety assessment and for exploring potential anticancer properties.

Cell Viability and Cytotoxicity Assays

These assays determine the concentration of this compound that is toxic to mammalian cells. The IC₅₀ (half-maximal inhibitory concentration) is a key parameter derived from these assays.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed mammalian cells (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the this compound concentration to determine the IC₅₀ value.

Table 2: Example Data Presentation for Cytotoxicity

Cell LineThis compound IC₅₀ (µM) after 48h
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)21.8
HEK293 (Non-cancerous)55.4
Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells. Tetracyclines like doxycycline are known to induce apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cells with this compound at concentrations around the IC₅₀ value for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protocol: Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.

  • Cell Lysis: Treat cells with this compound, harvest them, and lyse them to release cellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate for a specific caspase (e.g., caspase-3, -8, or -9).

  • Incubation: Incubate the mixture to allow the activated caspases to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.

Table 3: Example Data Presentation for Apoptosis

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Caspase-3 Activity (Fold Change)
HeLaControl2.11.51.0
HeLaThis compound (15 µM)18.512.34.2
Cell Cycle Analysis

Some anticancer drugs exert their effects by arresting the cell cycle at specific phases, preventing cell proliferation.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with this compound, harvest them, and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 4: Example Data Presentation for Cell Cycle Analysis

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
HeLaControl55.228.116.7
HeLaThis compound (15 µM)72.815.311.9

Signaling Pathway Analysis

Tetracyclines can modulate various intracellular signaling pathways. Investigating these pathways can provide insights into the mechanism of action of this compound.

Western Blotting for Key Signaling Proteins

Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways such as the MAPK and JNK/p53 pathways upon treatment with this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Dactylocycline_D_Antibacterial_Mechanism cluster_bacterium Bacterial Cell 30S_Ribosome 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Elongation Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->30S_Ribosome Binds to A-site Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Dactylocycline_D This compound Dactylocycline_D->30S_Ribosome Binds and blocks A-site Apoptosis_Induction_Pathway cluster_cell Eukaryotic Cell Dactylocycline_D This compound JNK JNK Dactylocycline_D->JNK Activates p53 p53 JNK->p53 Phosphorylates & Activates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Induces permeability Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Releases Cytochrome c to activate Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes Experimental_Workflow_Cell_Viability Start Seed Cells in 96-well plate Incubate_Overnight Incubate Overnight (Adhesion) Start->Incubate_Overnight Add_Drug Add this compound (Serial Dilutions) Incubate_Overnight->Add_Drug Incubate_Treatment Incubate for 24/48/72 hours Add_Drug->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % Viability & IC50 Read_Absorbance->Analyze

References

Application Notes and Protocols for Dactylocycline D in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline D is a novel tetracycline antibiotic derivative being investigated for its potential to overcome existing tetracycline resistance mechanisms.[1] Like other tetracyclines, its mode of action involves the inhibition of bacterial protein synthesis.[1][][3] This document provides detailed application notes and standardized protocols for conducting in vitro antibacterial susceptibility testing of this compound. The methodologies are based on established standards for tetracycline-class antibiotics, ensuring robust and reproducible results for assessing its efficacy against a range of bacterial pathogens.

Mechanism of Action

Tetracycline antibiotics, including this compound, are primarily bacteriostatic agents that target the bacterial ribosome.[4] They function by binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site. This action effectively halts the elongation phase of protein synthesis, thereby inhibiting bacterial growth and replication.

Bacterial Ribosome (70S) Bacterial Ribosome (70S) 30S Subunit 30S Subunit Bacterial Ribosome (70S)->30S Subunit 50S Subunit 50S Subunit Bacterial Ribosome (70S)->50S Subunit A Site A Site 30S Subunit->A Site contains This compound This compound This compound->30S Subunit Inhibition Inhibition This compound->Inhibition Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->A Site Protein Synthesis Protein Synthesis A Site->Protein Synthesis Inhibition->Protein Synthesis blocks

Figure 1. Mechanism of action of this compound.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following tables summarize hypothetical Minimum Inhibitory Concentration (MIC) data for this compound compared to other tetracyclines against common bacterial strains. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: MIC of this compound and Comparator Antibiotics against Gram-Positive Bacteria

Bacterial StrainThis compound (µg/mL)Doxycycline (µg/mL)Tetracycline (µg/mL)
Staphylococcus aureus ATCC 292130.50.51
Enterococcus faecalis ATCC 29212228
Streptococcus pneumoniae ATCC 496190.1250.1250.5

Table 2: MIC of this compound and Comparator Antibiotics against Gram-Negative Bacteria

Bacterial StrainThis compound (µg/mL)Doxycycline (µg/mL)Tetracycline (µg/mL)
Escherichia coli ATCC 259224416
Pseudomonas aeruginosa ATCC 27853>64>64>64
Klebsiella pneumoniae ATCC 7006038832

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed for antimicrobial susceptibility testing. The broth microdilution method is detailed below as the primary method for determining MIC values.

Protocol 1: Broth Microdilution for MIC Determination

This method determines the MIC of this compound in a liquid medium.

1. Materials:

  • This compound powder

  • Sterile deionized water or a suitable solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

2. Preparation of this compound Stock Solution:

  • Accurately weigh this compound powder.

  • Dissolve in a minimal amount of a suitable solvent if necessary, then dilute with sterile deionized water to a final stock concentration of 1280 µg/mL.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

4. Microtiter Plate Preparation and Inoculation:

  • Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

  • Add 200 µL of the 1280 µg/mL this compound stock solution to the first column of wells.

  • Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2. Mix well. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as a growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

  • Add 10 µL of the standardized bacterial inoculum to each well from columns 1 to 11. Do not inoculate column 12.

5. Incubation and Interpretation:

  • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of this compound that shows no visible bacterial growth. The growth control well should be turbid, and the sterility control well should be clear.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Bacterial Culture Bacterial Culture Inoculum Inoculum Bacterial Culture->Inoculum Inoculation Inoculation Inoculum->Inoculation Serial Dilution->Inoculation Microtiter Plate Microtiter Plate Incubation Incubation Microtiter Plate->Incubation Inoculation->Microtiter Plate MIC Determination MIC Determination Incubation->MIC Determination

Figure 2. Broth microdilution workflow.

Protocol 2: Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of susceptibility.

1. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Paper disks impregnated with a standardized concentration of this compound

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

2. Procedure:

  • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Within 15 minutes of preparation, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

  • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply the this compound-impregnated disks to the surface of the agar.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

3. Interpretation:

  • Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters.

  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints for tetracyclines, such as those provided by CLSI or EUCAST.

Quality Control

For all susceptibility testing, it is crucial to include quality control (QC) strains with known MIC values or zone diameters for the class of antibiotic being tested. Recommended QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853. The results for these strains should fall within the acceptable ranges defined by CLSI or EUCAST to ensure the validity of the experiment.

References

Application of Dactylocycline D in Drug Discovery: A Guideline for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dactylocycline D is a rare, naturally occurring tetracycline glycoside isolated from the fermentation broth of Dactylosporangium sp.[1][2]. Like other members of the dactylocycline family, it is a novel derivative of chlortetracycline[1][2][3]. Initial studies in the early 1990s identified the dactylocyclines as having antibacterial activity, notably against some tetracycline-resistant Gram-positive bacteria. This activity is attributed to their unique structure as C2 amides, which distinguishes them from conventional tetracyclines and may allow them to circumvent existing resistance mechanisms.

While the primary characterization of dactylocyclines has focused on their antibiotic properties, the broader class of tetracycline antibiotics has garnered significant interest in drug discovery for non-antimicrobial applications. Analogs such as doxycycline and minocycline have been extensively investigated for their anticancer and anti-inflammatory properties. These activities are often independent of their antibiotic mechanism of action and involve the modulation of various cellular signaling pathways.

This document provides a framework for the preclinical evaluation of this compound in drug discovery, drawing upon the established methodologies and known mechanisms of other tetracycline derivatives. The protocols and conceptual signaling pathways outlined below are intended to serve as a comprehensive guide for researchers investigating the potential of this compound as a therapeutic agent beyond its antibacterial effects. Given the limited publicly available data on this compound, the following sections are presented as a template for its systematic investigation.

Key Research Areas for this compound

The pleiotropic effects of tetracyclines suggest several promising avenues for this compound research:

  • Oncology: Many tetracyclines exhibit cytostatic and cytotoxic effects against a range of cancer cells. The proposed mechanisms include the inhibition of mitochondrial protein synthesis, induction of apoptosis, and modulation of key cancer-related signaling pathways.

  • Inflammation: Tetracyclines are known to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.

  • Inhibition of Matrix Metalloproteinases (MMPs): Some tetracyclines can inhibit MMPs, enzymes involved in tissue remodeling in both cancer metastasis and chronic inflammatory diseases.

Quantitative Data Summary (Template)

Due to the lack of specific published data for this compound, the following tables are presented as templates for organizing experimental findings. For comparison, representative data for Doxycycline are included where available.

Table 1: In Vitro Anticancer Activity of this compound (Template)

Cell LineCancer TypeThis compound IC50 (µM)Doxycycline IC50 (µM) (for reference)Time Point (hrs)
MCF-7Breast CancerData to be determined11.3972
MDA-MB-231Breast CancerData to be determinedNot available72
A549Lung CancerData to be determined120120
PANC-1Pancreatic CancerData to be determinedData to be determined48
U87 MGGlioblastomaData to be determinedData to be determined72

Table 2: In Vitro Anti-Inflammatory Activity of this compound (Template)

Cell LineInflammatory StimulusCytokine/MediatorThis compound IC50 (µM)Doxycycline IC50 (µM) (for reference)
RAW 264.7LPSNitric Oxide (NO)Data to be determinedData to be determined
HaCaTLPSIL-6Data to be determinedDose-dependent reduction
HaCaTLPSIL-8Data to be determinedDose-dependent reduction
HaCaTLPSTNF-αData to be determinedDose-dependent reduction

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines.

Materials:

  • This compound (stock solution in DMSO or other suitable solvent)

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Protocol 3: Quantification of Pro-Inflammatory Cytokines by ELISA

Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7) or human PBMCs

  • Lipopolysaccharide (LPS)

  • 24-well cell culture plates

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Cell Seeding and Pre-treatment: Seed cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove debris.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokines in each sample. Compare the cytokine levels in this compound-treated wells to the LPS-only control.

Signaling Pathways and Visualization

Based on the known mechanisms of other tetracyclines, this compound may modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation. The following diagrams illustrate these hypothetical interactions.

Hypothetical Anticancer Signaling Pathways Modulated by this compound

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation WNT WNT BetaCatenin β-catenin WNT->BetaCatenin BetaCatenin->Proliferation DactylocyclineD This compound DactylocyclineD->mTOR Inhibition DactylocyclineD->BetaCatenin Inhibition

Caption: Hypothetical inhibition of pro-survival signaling pathways by this compound.

Hypothetical Anti-Inflammatory Signaling Pathway Modulated by this compound

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines DactylocyclineD This compound DactylocyclineD->IKK Inhibition DactylocyclineD->NFkB Inhibition experimental_workflow start Start: this compound Compound Available invitro In Vitro Screening (MTT, Apoptosis, ELISA) start->invitro mechanism Mechanism of Action Studies (Western Blot, Signaling Assays) invitro->mechanism invivo In Vivo Efficacy Studies (Xenograft, Inflammation Models) mechanism->invivo toxicology Preliminary Toxicology invivo->toxicology lead_opt Lead Optimization toxicology->lead_opt

References

Dactylocycline D: A Novel Research Tool in Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dactylocycline D belongs to a novel class of tetracycline derivatives, the dactylocyclines, which have demonstrated significant potential as research tools in microbiology. These compounds, including the well-studied Dactylocyclines A and B, are produced by Dactylosporangium sp.[1]. A key feature of dactylocyclines is their potent activity against Gram-positive bacteria, including strains that have developed resistance to traditional tetracycline antibiotics[1]. This makes this compound and its analogues valuable for investigating mechanisms of antibiotic resistance and for exploring new therapeutic strategies.

The primary mechanism of action of tetracyclines is the inhibition of bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome and thereby halts the elongation of the polypeptide chain[2]. Dactylocyclines are of particular interest because they appear to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection[3].

These application notes provide an overview of the research applications of this compound, detailed protocols for its use in key microbiological experiments, and a summary of its known antibacterial activity.

Mechanism of Action and Overcoming Resistance

This compound, like other tetracyclines, targets the bacterial ribosome to inhibit protein synthesis. However, its efficacy against tetracycline-resistant strains suggests a more nuanced interaction with the ribosome and a potential evasion of common resistance mechanisms.

Standard Tetracycline Mechanism:

Traditional tetracyclines enter the bacterial cell and bind to the 30S ribosomal subunit, effectively blocking the A-site where aminoacyl-tRNA would normally bind. This prevents the addition of new amino acids to the growing peptide chain, leading to a bacteriostatic effect.

Mechanisms of Tetracycline Resistance:

  • Efflux Pumps: Bacterial cells can acquire genes that code for membrane proteins that actively pump tetracycline out of the cell, preventing it from reaching its ribosomal target.

  • Ribosomal Protection Proteins (RPPs): Bacteria can produce proteins, such as Tet(M), that bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.

This compound's Advantage:

While the precise molecular interactions are still under investigation, it is hypothesized that the unique structural features of dactylocyclines allow them to:

  • Bind more avidly to the ribosome: This stronger binding may make it more difficult for ribosomal protection proteins to dislodge the antibiotic.

  • Evade recognition by efflux pumps: The structural modifications in dactylocyclines may prevent them from being recognized as a substrate by many common tetracycline efflux pumps.

Signaling Pathway: this compound Overcoming Tetracycline Resistance

Dactylocycline_Mechanism cluster_bacterium Bacterial Cell D_in This compound Ribosome 30S Ribosome D_in->Ribosome Binds strongly Efflux Efflux Pump (e.g., TetA) D_in->Efflux Evades recognition Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibits Tet_out Tetracycline Efflux->Tet_out RPP Ribosomal Protection Protein (e.g., TetM) RPP->Ribosome Less effective at dislodging Dactylocycline Tet_in Tetracycline Tet_in->Ribosome Binds Tet_in->Efflux Pumped out RPP_action->Ribosome Protects

Caption: Mechanism of this compound action and resistance evasion.

Quantitative Data

The antibacterial activity of dactylocyclines has been evaluated against a range of Gram-positive bacteria, including strains resistant to conventional tetracycline. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Dactylocyclines A and B, which are closely related to this compound.

Bacterial StrainResistance PhenotypeDactylocycline A MIC (µg/mL)Dactylocycline B MIC (µg/mL)Tetracycline MIC (µg/mL)
Streptococcus faecalis SC9776Tetracycline-ResistantData not specified, but activeData not specified, but active>100
Staphylococcus aureusTetracycline-Susceptible--0.25 - 1.0
Staphylococcus aureusTetracycline-Resistant-->16

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted

  • Sterile multichannel pipettes and tips

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

Workflow Diagram: MIC Determination

MIC_Workflow start Start prep_compound Prepare serial dilutions of this compound in 96-well plate start->prep_compound inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard, then dilute) prep_inoculum->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity or measure OD600 incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Procedure:

  • Prepare this compound Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard 100 µL from the 10th well. d. The 11th well in each row will serve as the positive control (no drug), and the 12th well as the negative control (no bacteria).

  • Prepare Bacterial Inoculum: a. From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation: a. Inoculate each well (except the negative control wells) with 10 µL of the diluted bacterial suspension.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: a. After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). b. The MIC is the lowest concentration of this compound in which there is no visible growth. c. Optionally, a microplate reader can be used to measure the optical density at 600 nm (OD600) to quantify bacterial growth.

Research Applications

This compound is a valuable tool for a variety of research applications in microbiology:

  • Studying Antibiotic Resistance: Its activity against tetracycline-resistant strains makes it an excellent probe for investigating the molecular mechanisms by which bacteria evade traditional tetracyclines.

  • Drug Discovery and Development: As a novel antibiotic scaffold, this compound can serve as a lead compound for the development of new antibacterial agents with improved efficacy against resistant pathogens.

  • Target Validation: It can be used to validate the bacterial ribosome as a target for novel antibiotic development.

  • Microbiome Studies: The selective activity of this compound could be utilized to study its impact on complex microbial communities and to understand the role of specific bacterial populations.

Conclusion

This compound represents an exciting development in the field of tetracycline antibiotics. Its ability to overcome common resistance mechanisms makes it a powerful research tool for microbiologists, scientists, and professionals in drug development. The protocols and information provided here offer a starting point for utilizing this novel compound to advance our understanding of bacterial physiology and to develop new strategies to combat antibiotic resistance. Further research is needed to fully elucidate its spectrum of activity and molecular interactions, which will undoubtedly open up new avenues for its application.

References

Application Notes & Protocols: Investigating the Acid Sensitivity of Dactylocycline D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally assessing the acid sensitivity of Dactylocycline D, a novel tetracycline derivative. The provided protocols are designed to be adaptable for research and quality control environments.

Introduction

This compound is a member of the dactylocycline class of antibiotics, which are glycosylated derivatives of tetracycline.[1] Like other tetracyclines, dactylocyclines are known to be sensitive to acidic conditions, which can lead to hydrolysis and the formation of degradation products.[1][2] This acid sensitivity is a critical parameter to evaluate during drug development, as it can impact the compound's stability, bioavailability, and efficacy.

The primary degradation pathways for tetracyclines in an acidic environment involve dehydration and epimerization.[1][2] Understanding the kinetics and products of this degradation is essential for formulating stable dosage forms and predicting the in vivo behavior of this compound.

This document outlines a detailed protocol for a forced degradation study to investigate the acid sensitivity of this compound. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC), a robust method for separating and quantifying the parent compound and its degradation products.

Hypothetical Signaling Pathway

While the specific signaling pathways affected by this compound are a subject of ongoing research, its mechanism of action is presumed to be similar to other tetracycline antibiotics. Tetracyclines primarily exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. They achieve this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.

Tetracycline Mechanism of Action cluster_bacterium Bacterial Cell Dactylocycline_D This compound 30S_Subunit 30S Ribosomal Subunit Dactylocycline_D->30S_Subunit Binds to Protein_Synthesis Protein Synthesis 30S_Subunit->Protein_Synthesis Blocks tRNA binding 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->Protein_Synthesis mRNA mRNA mRNA->Protein_Synthesis tRNA Aminoacyl-tRNA tRNA->Protein_Synthesis Blocked Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Hypothetical mechanism of this compound action.

Experimental Protocols

The following protocols detail the materials and procedures for conducting an acid sensitivity study on this compound.

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Phosphate buffer components (e.g., monobasic potassium phosphate)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Analytical balance

  • Water bath or incubator

Acid Sensitivity Experimental Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Incubate Incubate Samples at Controlled Temperature Prep_Stock->Incubate Prep_Acid Prepare Acidic Solutions (e.g., 0.1 M, 0.01 M HCl) Prep_Acid->Incubate Time_Points Collect Aliquots at Defined Time Points Incubate->Time_Points Neutralize Neutralize Aliquots with NaOH Time_Points->Neutralize HPLC_Analysis Analyze by HPLC Neutralize->HPLC_Analysis Data_Analysis Quantify this compound and Degradation Products HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound acid sensitivity testing.

Step 1: Preparation of this compound Stock Solution

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent, such as methanol, in a 10 mL volumetric flask. Ensure complete dissolution.

  • This will serve as the stock solution.

Step 2: Acid Degradation Study

  • Prepare acidic solutions of varying concentrations (e.g., 0.1 M HCl and 0.01 M HCl) in HPLC grade water.

  • In separate reaction vessels, add a known volume of the this compound stock solution to the acidic solutions to achieve a final desired concentration (e.g., 100 µg/mL).

  • Prepare a control sample by adding the same volume of stock solution to HPLC grade water.

  • Incubate all solutions in a constant temperature water bath (e.g., 37°C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Immediately neutralize the collected aliquots with an equivalent molar amount of NaOH to stop the degradation reaction.

  • Dilute the neutralized samples with the HPLC mobile phase to a suitable concentration for analysis.

Step 3: HPLC Analysis

  • Set up the HPLC system with a C18 column.

  • Prepare a mobile phase suitable for the separation of tetracyclines. A common mobile phase consists of a gradient of acetonitrile and an acidic aqueous buffer (e.g., 0.01 M phosphate buffer, pH 2.5).

  • Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 30°C).

  • Set the UV detector to a wavelength appropriate for tetracyclines (e.g., 280 nm or 355 nm).

  • Inject the prepared samples and a series of calibration standards of this compound.

  • Record the chromatograms and integrate the peak areas.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in tables for clear comparison.

Table 1: Degradation of this compound in 0.1 M HCl at 37°C

Time (hours)This compound Concentration (µg/mL)% this compound RemainingPeak Area of Major Degradation Product
0100.0100.00
185.285.215,340
271.571.528,980
450.150.151,230
824.824.878,910
242.32.399,870

Table 2: Degradation of this compound in 0.01 M HCl at 37°C

Time (hours)This compound Concentration (µg/mL)% this compound RemainingPeak Area of Major Degradation Product
0100.0100.00
196.796.73,450
292.192.18,120
483.483.417,050
868.968.932,400
2445.645.655,890

Conclusion

The provided application notes and protocols offer a robust framework for investigating the acid sensitivity of this compound. The experimental design allows for the determination of the degradation kinetics and the identification of major degradation products under controlled acidic conditions. This information is invaluable for the development of stable pharmaceutical formulations and for understanding the potential in vivo fate of this compound. Researchers are encouraged to adapt and optimize the HPLC conditions based on the specific properties of this compound and its degradation products.

References

Application Notes and Protocols: Dactylocycline D in Biodegradable Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited specific data is publicly available for Dactylocycline D. The following protocols and data are based on studies involving closely related tetracycline antibiotics, such as doxycycline and tetracycline hydrochloride, and are intended to serve as a comprehensive guide for the development of this compound-loaded biodegradable hydrogels.[1][2][3][4] Optimization of these protocols will be necessary once the specific physicochemical properties of this compound are fully characterized.

Introduction

This compound is a novel tetracycline derivative that has shown activity against tetracycline-resistant microorganisms.[5] The encapsulation of this compound within biodegradable hydrogels presents a promising strategy for localized and sustained drug delivery. This approach can enhance therapeutic efficacy, minimize systemic side effects, and potentially overcome mechanisms of bacterial resistance.

Hydrogels, with their high water content and porous three-dimensional structure, are excellent candidates for drug delivery systems. Biodegradable hydrogels offer the additional advantage of being resorbed by the body after releasing their therapeutic payload, eliminating the need for surgical removal. This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of this compound-loaded biodegradable hydrogels.

Data Presentation

The following tables summarize typical quantitative data obtained from studies on tetracycline-loaded biodegradable hydrogels. These values can serve as a benchmark for the development and characterization of this compound-loaded hydrogels.

Table 1: Physicochemical Properties of Tetracycline Antibiotics

PropertyTetracyclineDoxycyclineThis compoundReference
Molecular Weight ( g/mol )444.4444.4Not Available
Solubility in WaterVery slightly solubleSolubleNot Available
pKa3.3, 7.7, 9.7Not AvailableNot Available
LogP-1.30Not AvailableNot Available
StabilityStable in air, sensitive to strong sunlight and pH < 2Stable in water for three daysNot Available

Table 2: Characterization of Tetracycline-Loaded Hydrogels

ParameterTypical RangeInfluencing FactorsReference
Hydrogel Synthesis
Gel Content (%)80 - 95Monomer/polymer concentration, crosslinker concentration, reaction time
Porosity (%)85 - 95Polymer concentration, freezing/thawing cycles
Swelling Ratio (%)500 - 2000Polymer composition, crosslinking density, pH, temperature
Drug Loading & Encapsulation
Drug Loading Content (%)1 - 10Initial drug concentration, hydrogel composition, loading method
Encapsulation Efficiency (%)50 - 95Drug-polymer interaction, loading method, hydrogel porosity
Mechanical Properties
Compressive Modulus (kPa)10 - 100Polymer concentration, crosslinking density
Tensile Strength (kPa)20 - 150Polymer composition and concentration
In Vitro Drug Release
Cumulative Release (%)60 - 98 (over 24-72h)Hydrogel degradation rate, drug diffusion, pH, temperature
Release Kinetics ModelHiguchi, Korsmeyer-Peppas, WeibullRelease mechanism (diffusion, swelling, erosion)
Biological Evaluation
Zone of Inhibition (mm)15 - 40Drug concentration, bacterial strain
Cell Viability (%)> 80Hydrogel composition, drug concentration, cell type

Experimental Protocols

Preparation of Biodegradable Hydrogels (Chitosan-based)

This protocol describes the preparation of a chitosan-based hydrogel using a simple and effective freeze-thaw method.

Materials:

  • Chitosan (deacetylation degree >90%)

  • Acetic acid

  • Citric acid

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare a 1-3% (w/v) chitosan solution by dissolving the required amount of chitosan in a 3% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.

  • Add 0.3% (w/v) citric acid to the chitosan solution and stir thoroughly.

  • Pour a defined volume (e.g., 10 mL) of the chitosan-citric acid solution into a mold.

  • Freeze the solution at -20°C for 12 hours.

  • Thaw the frozen gel in a 0.5 M NaOH solution at room temperature.

  • Wash the resulting hydrogel extensively with deionized water until the pH of the washing solution becomes neutral.

  • The prepared hydrogels can be stored in deionized water at 4°C before use.

Drug Loading

This protocol outlines the loading of this compound into the prepared hydrogels using the swelling-diffusion method.

Materials:

  • Prepared biodegradable hydrogels

  • This compound (or a suitable tetracycline analogue like tetracycline hydrochloride)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Freeze-dryer

Procedure:

  • Prepare a stock solution of this compound in PBS (e.g., 1-5 mg/mL). The exact concentration may need to be optimized based on the solubility of this compound.

  • Freeze-dry the prepared hydrogels to obtain a constant dry weight.

  • Immerse a known weight of the dried hydrogel in a specific volume of the this compound solution.

  • Allow the hydrogel to swell and absorb the drug solution at 37°C with gentle shaking for 24 hours to reach equilibrium.

  • After loading, carefully remove the hydrogel from the solution and gently blot the surface to remove excess solution.

  • Freeze-dry the drug-loaded hydrogel for storage and subsequent experiments.

  • Determine the drug loading content and encapsulation efficiency by measuring the concentration of the remaining drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a characteristic wavelength for the tetracycline).

Characterization of this compound-Loaded Hydrogels

Procedure:

  • Freeze-dry the hydrogel samples (both blank and drug-loaded).

  • Fracture the dried hydrogels in liquid nitrogen to expose the internal structure.

  • Mount the fractured samples on an SEM stub using double-sided carbon tape.

  • Sputter-coat the samples with a thin layer of gold or palladium to make them conductive.

  • Observe the morphology of the hydrogel's surface and cross-section using an SEM instrument.

Procedure:

  • Obtain FTIR spectra of the pure this compound, blank hydrogel, and this compound-loaded hydrogel.

  • Mix the dried and ground samples with potassium bromide (KBr) and press them into pellets.

  • Record the spectra in the range of 4000-400 cm⁻¹ to identify characteristic peaks and confirm the encapsulation of the drug.

Procedure:

  • Weigh the dried hydrogel sample (Wd).

  • Immerse the sample in a buffer solution (e.g., PBS at pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

Procedure:

  • Prepare cylindrical or rectangular hydrogel samples of defined dimensions.

  • Perform compression or tensile tests using a universal testing machine.

  • For compression tests, apply a constant strain rate and record the stress-strain curve to determine the compressive modulus.

  • For tensile tests, stretch the sample at a constant speed until it fractures and record the stress-strain curve to determine the tensile strength and modulus.

In Vitro Drug Release Study

Procedure:

  • Place a known weight of the this compound-loaded hydrogel in a vial containing a specific volume of release medium (e.g., 10 mL of PBS, pH 7.4).

  • Incubate the vials at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 1, 3, 5, 7, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Determine the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

  • Analyze the release data using different kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Antibacterial Activity Assay (Disk Diffusion Method)

Procedure:

  • Prepare agar plates inoculated with a suspension of a target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

  • Place sterile blank hydrogel discs (negative control), this compound-loaded hydrogel discs, and standard antibiotic discs (positive control) on the surface of the agar.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the inhibition zone (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Cell Viability Assay (MTT Assay)

Procedure:

  • Seed a suitable cell line (e.g., human dermal fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Prepare extracts of the hydrogels by incubating them in cell culture medium for 24 hours.

  • Replace the cell culture medium with the hydrogel extracts (from blank and this compound-loaded hydrogels) and a control medium.

  • Incubate the cells for 24 or 48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the control group.

Visualization

Signaling Pathway

Tetracycline antibiotics, including this compound, primarily exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome cluster_subunits Ribosome 70S Ribosome 30S 30S Subunit A_site A-site 50S 50S Subunit Protein_Synthesis Protein Synthesis A_site->Protein_Synthesis Enables Dactylocycline This compound Dactylocycline->30S Binds to Inhibition Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binds to A-site Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to Inhibition->aa_tRNA Blocks binding

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the development and evaluation of this compound-loaded biodegradable hydrogels.

Workflow cluster_prep Hydrogel Preparation & Loading cluster_char Characterization cluster_eval In Vitro Evaluation Prep 1. Hydrogel Synthesis (e.g., Chitosan-based) Load 2. This compound Loading Prep->Load SEM Morphology (SEM) Load->SEM FTIR Chemical Structure (FTIR) Load->FTIR Swell Swelling Behavior Load->Swell Mech Mechanical Properties Load->Mech Release Drug Release Study Load->Release AntiBac Antibacterial Activity Release->AntiBac Cyto Cell Viability Assay AntiBac->Cyto

Caption: Experimental workflow for this compound hydrogel development.

Logical Relationships

The relationship between hydrogel properties, drug release, and therapeutic effect is crucial for designing an effective drug delivery system.

Logical_Relationships cluster_hydrogel Hydrogel Properties cluster_release Drug Release Profile cluster_effect Therapeutic Effect Porosity Porosity ReleaseRate Release Rate Porosity->ReleaseRate Influences Swelling Swelling Ratio Swelling->ReleaseRate Influences Degradation Degradation Rate ReleaseDuration Release Duration Degradation->ReleaseDuration Determines DrugPolymer Drug-Polymer Interaction DrugPolymer->ReleaseRate Affects DrugPolymer->ReleaseDuration Affects Efficacy Therapeutic Efficacy ReleaseRate->Efficacy Impacts ReleaseDuration->Efficacy Impacts Toxicity Systemic Toxicity ReleaseDuration->Toxicity Reduces

Caption: Interplay of hydrogel properties and drug delivery outcome.

References

Troubleshooting & Optimization

Overcoming Dactylocycline D stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on overcoming stability issues with Dactylocycline D in solution. Given the limited publicly available stability data for this compound, the information herein is largely based on the known chemical properties of the dactylocycline class and the broader tetracycline family of antibiotics. Researchers should use this guidance as a starting point and perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to other tetracyclines?

This compound is a member of the dactylocycline family, which are novel tetracycline derivatives produced by the fermentation of Dactylosporangium sp.[1]. Like other tetracyclines, dactylocyclines are antibiotics. The dactylocycline family, including this compound and E, are glycosides that are sensitive to acid and readily hydrolyze to a common aglycone, dactylocyclinone[1]. The dactylocyclines have a unique stereochemistry at the C-6 carbon, which is the reverse of that found in previously investigated tetracyclines[2].

Q2: Why is there limited specific stability data for this compound?

The initial research on dactylocyclines focused on the isolation and structure elucidation of the more abundant fermentation products, Dactylocycline A and B[1][3]. While this compound was identified, it appears to be a less common variant, and as such, detailed stability studies have not been widely published. The guidance provided here is based on the general behavior of tetracyclines and the specific mention of acid sensitivity for the dactylocycline class.

Q3: What are the primary factors affecting the stability of this compound in solution?

Based on the behavior of the tetracycline class of antibiotics, the following factors are critical to the stability of this compound in solution:

  • pH: Tetracyclines are known to be sensitive to both acidic and alkaline conditions. Dactylocyclines, in particular, are known to be acid-sensitive. In acidic solutions, tetracyclines can undergo dehydration to form anhydrotetracycline, and dilute acid can also promote epimerization at C-4. In alkaline solutions, mild alkali can attack the 11a carbon, leading to the formation of isotetracycline.

  • Light: Exposure to light can decrease the stability of tetracyclines. Photodegradation is a significant degradation pathway for many tetracyclines.

  • Temperature: Higher temperatures can accelerate degradation. For long-term storage, frozen solutions are generally more stable.

  • Presence of Metal Ions: Tetracyclines have a strong tendency to form complexes with metal ions such as Fe³⁺, Fe²⁺, Cu²⁺, Mg²⁺, and Ca²⁺. This complexation can sometimes increase the stability of the tetracycline.

  • Oxidizing Agents: Oxidizing agents, such as hydrogen peroxide, can lead to the degradation of tetracyclines.

Q4: How can I minimize the degradation of this compound in my experiments?

To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of your solution within a stable range, avoiding strongly acidic or alkaline conditions. Given the noted acid sensitivity of dactylocyclines, particular care should be taken to avoid low pH environments.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

  • Temperature Control: Prepare solutions fresh whenever possible. For short-term storage, keep solutions refrigerated (2-8 °C). For longer-term storage, store aliquots at -20 °C or -80 °C to minimize freeze-thaw cycles.

  • Use High-Purity Solvents: Use high-purity water and solvents to avoid contaminants that could catalyze degradation.

  • Chelating Agents: If metal ion contamination is a concern, consider the addition of a suitable chelating agent.

Q5: What are the visible signs of this compound degradation?

A common sign of tetracycline degradation is a change in the color of the solution. Solutions of tetracyclines are typically light yellow, and upon degradation, they can turn brown or dark brown over time.

Q6: Which analytical techniques are suitable for monitoring this compound stability?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the stability of tetracyclines. A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound. UV-Vis spectrophotometry can also be used, but it is less specific than HPLC.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
My this compound solution has changed color (e.g., turned brown). Degradation of the compound.This is a strong indicator of degradation. Discard the solution and prepare a fresh batch. Ensure proper storage conditions (protection from light, appropriate temperature and pH).
I'm seeing unexpected peaks in my HPLC analysis. Formation of degradation products.This suggests that your this compound is degrading. Use a stability-indicating HPLC method to identify and quantify the degradants. Review your solution preparation and storage procedures to minimize degradation. Common degradation pathways for tetracyclines include epimerization, dehydration, and ring-opening reactions.
I'm observing a loss of biological activity in my this compound solution. Degradation to inactive forms.The degradation products of tetracyclines often have reduced or no biological activity. Confirm degradation using an analytical method like HPLC. Prepare fresh solutions for your experiments and consider running a stability study in your experimental medium to determine the usable lifetime of the solution.

Data Tables

Table 1: General Stability of Tetracycline Analogs in Solution (for reference)

Disclaimer: The following data is for related tetracycline compounds and should be used as a general guide only. The stability of this compound may differ.

Compound Condition Stability Finding Reference
TetracyclineAqueous solution, 37°CHalf-life of 329 hours.
OxytetracyclineAqueous solution, 37°CUnstable, with a half-life of only 34 hours.
DoxycyclineFrozen stock solution, -20°CRelatively stable; loss of activity was less than 10% after 6 months.
ChlortetracyclineFrozen stock solution, -20°CRelatively stable; loss of activity was less than 10% after 6 months.
TetracyclineAcidic solutionMore stable than in alkaline solution.
TetracyclineAlkaline solutionLess stable than in acidic solution.
TetracyclineExposed to lightStability is decreased.

Table 2: Recommended General Storage Conditions for Tetracycline Solutions

Storage Duration Recommended Temperature Additional Precautions
Short-term (up to 24 hours)2-8 °C (Refrigerated)Protect from light.
Long-term (days to months)-20 °C or -80 °C (Frozen)Aliquot to avoid freeze-thaw cycles. Protect from light.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer at a neutral pH) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples.

  • Analyze all samples (including an untreated control) by a suitable analytical method, such as RP-HPLC with a diode array detector. The method should be capable of separating the parent this compound peak from any degradation products.

Protocol 2: HPLC-Based Stability Monitoring of this compound

Objective: To quantify the stability of this compound in a specific solution over time.

Methodology:

  • Prepare the this compound solution in the desired buffer or medium at the target concentration.

  • Divide the solution into multiple aliquots in appropriate vials (e.g., amber HPLC vials).

  • Store the aliquots under the desired experimental conditions (e.g., specific temperature and light exposure).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.

  • Analyze each aliquot by HPLC to determine the concentration of the remaining this compound.

  • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the compound under the tested conditions.

Visual Diagrams

General Degradation Pathway for Dactylocyclines Dactylocycline_D This compound (Glycoside) Dactylocyclinone Dactylocyclinone (Aglycone) Dactylocycline_D->Dactylocyclinone Acid Hydrolysis Epimerization_Products Epimerization Products (e.g., at C-4) Dactylocycline_D->Epimerization_Products pH-dependent Dehydration_Products Dehydration Products (Anhydro-forms) Dactylocycline_D->Dehydration_Products Acidic Conditions Oxidation_Products Oxidation Products Dactylocycline_D->Oxidation_Products Oxidizing Agents / Light Ring_Opened_Products Ring-Opened Products Dactylocyclinone->Ring_Opened_Products Strong Acid/Base Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare this compound Solution in Desired Medium Create_Aliquots Create and Store Aliquots under Test Conditions Prep_Solution->Create_Aliquots Time_Points Sample at Predetermined Time Points (t=0, t=1, ...) Create_Aliquots->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Quantify Quantify Remaining This compound HPLC_Analysis->Quantify Kinetics Determine Degradation Rate and Half-life Quantify->Kinetics Factors Influencing this compound Stability Stability This compound Stability pH pH pH->Stability Light Light Exposure Light->Stability Temperature Temperature Temperature->Stability Metal_Ions Metal Ions Metal_Ions->Stability Solvent Solvent/Buffer Solvent->Stability

References

Technical Support Center: Dactylocycline D Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Dactylocycline D, a novel tetracycline antibiotic. The guidance provided is based on established principles for the purification of tetracycline-class compounds and specific information regarding derivatives from Dactylosporangium species.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during purification?

A1: As a tetracycline derivative, this compound is susceptible to degradation through epimerization and dehydration, particularly under suboptimal pH and temperature conditions. Tetracyclines can undergo reversible epimerization at carbon 4, leading to the formation of less active or inactive isomers.[1] Additionally, acidic conditions can promote the formation of anhydrotetracyclines, which are degradation products.[1] It is crucial to maintain appropriate pH and temperature throughout the purification process to minimize the formation of these impurities.

Q2: What are the most common impurities encountered during this compound purification?

A2: Common impurities include process-related impurities from the fermentation broth and degradation products. These can consist of other tetracycline analogs produced by the Dactylosporangium sp., precursors, and metabolic byproducts.[2][3] Degradation products such as 4-epimer and anhydro-derivatives are also common.[4]

Q3: How does pH affect the stability and purification of this compound?

A3: The pH is a critical factor in the stability of tetracyclines. Acidic conditions (below pH 3) can lead to the formation of anhydrotetracyclines, while a pH range of approximately 3 to 5 can accelerate epimerization. Alkaline conditions (above pH 7) can also lead to the formation of inactive isotetracyclines. Therefore, maintaining a stable and appropriate pH is essential during extraction and chromatography. Studies on tetracycline suspensions show stability for at least three months at a slightly acidic pH (4 to 5.5) and room temperature.

Q4: What are the recommended storage conditions for this compound samples during purification?

A4: To minimize degradation, samples should be processed as quickly as possible and stored at low temperatures. For short-term storage during the purification process, samples should be kept at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended. It is also advisable to protect samples from light, as tetracyclines can be light-sensitive.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Recommended Solution
Incomplete Extraction from Fermentation Broth Optimize the extraction solvent and pH. Tetracyclines are often extracted from acidified fermentation broth using organic solvents like butanol or ethyl acetate. Consider using a two-phase aqueous extraction system.
Degradation During Purification Maintain a controlled temperature (e.g., 4°C) throughout the purification process. Ensure the pH of all buffers and solvents is within the stability range for tetracyclines (typically slightly acidic).
Poor Recovery from Chromatographic Column Ensure the chosen stationary phase is appropriate. For tetracyclines, reversed-phase columns (C8 or C18) are commonly used. If using ion-exchange chromatography, optimize the salt concentration and pH of the elution buffer. Consider using gel filtration chromatography, such as with Sephadex G-25, which has been used for the isolation of tetracycline derivatives from Dactylosporangium.
Loss of Product During Solvent Evaporation Use rotary evaporation at a low temperature to remove organic solvents. Avoid excessive heat, which can lead to degradation.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Recommended Solution
Co-elution with Other Tetracycline Analogs Optimize the HPLC gradient to improve the separation of closely related compounds. Experiment with different stationary phases (e.g., C8 vs. C18) or mobile phase modifiers. A Zorbax SB-C18 column with a gradient of acetonitrile in a phosphate buffer (pH 3) has shown good separation of tetracycline analogs.
Formation of Degradation Products (Epimers, Anhydro-derivatives) As mentioned previously, strictly control pH and temperature during all purification steps. Analyze samples at intermediate stages to identify where degradation is occurring.
Contamination from Solvents or Equipment Use high-purity solvents and thoroughly clean all glassware and equipment before use.

Experimental Protocols

Extraction of this compound from Fermentation Broth

This protocol is a general guideline based on methods used for other tetracyclines produced by actinomycetes.

  • Harvesting: Centrifuge the Dactylosporangium sp. fermentation broth to separate the mycelium from the supernatant.

  • Acidification: Adjust the pH of the supernatant to approximately 2.0 with an appropriate acid (e.g., hydrochloric acid or sulfuric acid).

  • Solvent Extraction: Extract the acidified supernatant with a water-immiscible organic solvent such as n-butanol. Perform the extraction multiple times to ensure a good recovery.

  • Back Extraction: Extract the this compound from the organic phase into an aqueous buffer at a neutral or slightly alkaline pH.

  • Concentration: Concentrate the aqueous extract under reduced pressure at a low temperature.

Purification by Column Chromatography

A multi-step chromatography approach is recommended for achieving high purity.

  • Gel Filtration Chromatography:

    • Column: Sephadex G-25.

    • Mobile Phase: An appropriate buffer solution (e.g., phosphate buffer).

    • Procedure: Load the concentrated extract onto the column and elute with the mobile phase. Collect fractions and analyze for the presence of this compound using a suitable method (e.g., HPLC-UV).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: A C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile in an acidic aqueous buffer (e.g., 0.1% phosphoric acid or 0.025 M KH2PO4 at pH 3).

    • Gradient: A typical gradient might start with a low percentage of acetonitrile and increase to elute more hydrophobic compounds.

    • Detection: UV detection at a wavelength of approximately 350 nm.

    • Temperature: Maintain the column at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

Quantitative Data

The following table presents illustrative data for the purification of tetracycline antibiotics. Please note that specific yields for this compound purification are not yet widely published, and these values should be considered as a general reference.

Purification Step Total Protein (mg) Total Activity (Units) Specific Activity (Units/mg) Yield (%) Purification Fold
Crude Extract 1000100,0001001001
Solvent Extraction 20080,000400804
Gel Filtration 5060,00012006012
RP-HPLC 1040,00040004040

Visualizations

experimental_workflow cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction cluster_purification Purification fermentation Dactylosporangium sp. Fermentation harvesting Centrifugation fermentation->harvesting acidification Acidify Supernatant (pH ~2) harvesting->acidification solvent_extraction Solvent Extraction (n-butanol) acidification->solvent_extraction concentration Concentrate Extract solvent_extraction->concentration gel_filtration Gel Filtration (Sephadex G-25) concentration->gel_filtration hplc RP-HPLC (C18/C8) gel_filtration->hplc pure_product Pure this compound hplc->pure_product

Caption: A generalized experimental workflow for the purification of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Impurity Issues start Low Yield or Impure Product? check_extraction Review Extraction Protocol start->check_extraction Problem Type optimize_hplc Optimize HPLC Gradient start->optimize_hplc Problem Type check_degradation Assess for Degradation check_extraction->check_degradation If extraction is optimal check_recovery Optimize Chromatography Recovery check_degradation->check_recovery If stability is an issue check_degradation_purity Identify Degradation Products optimize_hplc->check_degradation_purity If co-elution persists check_contamination Verify Solvent/Equipment Purity check_degradation_purity->check_contamination If degradation is confirmed

Caption: A logical flowchart for troubleshooting common issues in this compound purification.

signaling_pathway_placeholder cluster_stability This compound Stability Factors cluster_degradation_products Degradation Products DactylocyclineD This compound Epimer 4-epi-Dactylocycline D DactylocyclineD->Epimer Reversible Anhydro Anhydro-Dactylocycline D DactylocyclineD->Anhydro Irreversible Isotetracycline Isotetracycline Derivative DactylocyclineD->Isotetracycline Irreversible Epimer->DactylocyclineD pH_low Low pH (<3) pH_low->Anhydro pH_mid Mid pH (3-5) pH_mid->Epimer pH_high High pH (>7) pH_high->Isotetracycline Temperature High Temperature Temperature->Epimer Accelerates Temperature->Anhydro Accelerates Temperature->Isotetracycline Accelerates Light Light Exposure Light->Epimer Accelerates Light->Anhydro Accelerates Light->Isotetracycline Accelerates

Caption: Key factors influencing the stability of this compound and leading to degradation.

References

Technical Support Center: Dactylocycline D In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists utilizing Dactylocycline D in in vitro studies. Given that this compound is a novel derivative of the tetracycline class of antibiotics, this resource leverages established knowledge of tetracyclines, particularly doxycycline, as a foundational reference for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, as a member of the tetracycline family, is presumed to function primarily as a protein synthesis inhibitor. Like other tetracyclines, it is expected to bind to the 30S ribosomal subunit in bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site and thereby inhibits the elongation of the peptide chain.[1] Additionally, tetracyclines can exhibit non-antibiotic properties, including anti-inflammatory effects and the inhibition of matrix metalloproteinases (MMPs).[2][]

Q2: What are the potential non-antibiotic effects of this compound in mammalian cell cultures?

A2: Beyond its antimicrobial properties, tetracycline derivatives like doxycycline have been shown to induce apoptosis in certain cell types, such as human skin melanoma cells.[2] They can also modulate inflammatory pathways and inhibit MMPs, which are involved in extracellular matrix remodeling. When designing experiments, it is crucial to consider these potential off-target effects, which could influence experimental outcomes in mammalian cell culture.

Q3: How can I determine the optimal concentration of this compound for my in vitro study?

A3: The optimal concentration of this compound will be cell-type and assay-dependent. A dose-response experiment is essential to determine the effective concentration for your specific application. Based on studies with the related compound doxycycline, a starting range of 0.1 to 50 µg/mL can be considered. It is recommended to perform a cytotoxicity assay, such as an MTT or LDH assay, to identify a concentration range that is effective without causing excessive cell death.

Q4: What is the expected stability of this compound in culture media?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell toxicity observed at expected effective concentrations. The specific cell line is highly sensitive to this compound.Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select a non-toxic concentration for your experiments.
The compound has degraded into a more toxic substance.Prepare fresh stock solutions for each experiment. Protect stock solutions and treated cultures from light.
Inconsistent or no observable effect of this compound. The compound is not active against the target or in the specific assay.Verify the mechanism of action in your experimental system. Consider using a positive control (e.g., another tetracycline like doxycycline) to ensure the assay is performing as expected.
The concentration used is too low.Perform a dose-response study to identify the effective concentration range.
The compound has precipitated out of the solution.Check the solubility of this compound in your culture medium. It may be necessary to use a different solvent or a lower concentration.
Variability between experimental replicates. Inconsistent cell seeding density.Ensure uniform cell seeding across all wells and plates.
Pipetting errors when adding the compound.Use calibrated pipettes and ensure proper mixing of the compound in the culture medium.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS to maintain humidity.

Quantitative Data Summary

The following table summarizes in vitro data for Doxycycline, a closely related tetracycline, which can serve as a reference for initial experimental design with this compound.

Cell Line Assay Concentration Range Effect Reference
Human Skin MelanomaViability/ProliferationProportional to concentration and timeDecreased viability and proliferation
Human HEK-293Cytotoxicity20 µg/mLReduced viability
Human SH-SY5YMitochondrial ActivityStarting at 6.25 µg/mLInhibition
Human HepG2CytotoxicityNot specifiedCytotoxic effects
Monocytic Cell Lines (U937, RAW264)Cytotoxicity0-50 µg/mL (24h)Dose-dependent cytotoxicity

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Protein Synthesis Inhibition
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a positive control for protein synthesis inhibition (e.g., cycloheximide) and an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against a protein with a short half-life (e.g., c-Myc) overnight at 4°C. Also, probe for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare this compound Stock Solution treatment Treat Cells with Serial Dilutions prep_stock->treatment prep_cells Seed Cells in Culture Plates prep_cells->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Specific Assay (e.g., MTT, Western Blot) incubation->assay data_analysis Data Acquisition and Analysis assay->data_analysis conclusion Determine IC50 or Assess Target Effect data_analysis->conclusion

Caption: A generalized workflow for in vitro experiments using this compound.

signaling_pathway Presumed Mechanism of Action of this compound cluster_bacterium Bacterial Cell Dactylocycline_D This compound Ribosome 30S Ribosomal Subunit Dactylocycline_D->Ribosome Binds to tRNA Aminoacyl-tRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits tRNA->Ribosome Blocks Binding

Caption: The expected inhibitory effect of this compound on bacterial protein synthesis.

References

Technical Support Center: Handling Acid-Sensitive Compounds - Doxycycline as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the acid-sensitive nature of tetracycline antibiotics, with a specific focus on Doxycycline. The information provided is intended to serve as a comprehensive resource for troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is Doxycycline considered acid-sensitive?

A1: Doxycycline, a member of the tetracycline class of antibiotics, is susceptible to degradation in acidic environments. The stability of doxycycline is pH-dependent, with increased degradation occurring at lower pH values.[1] This instability can lead to a loss of therapeutic activity and the formation of degradation products.

Q2: What are the primary degradation pathways of Doxycycline in acidic conditions?

A2: In acidic solutions, tetracyclines can undergo epimerization at carbon 4, dehydration to form anhydrotetracyclines, and cleavage of the C ring. These transformations result in a loss of antibacterial activity.

Q3: What are the optimal storage conditions for Doxycycline to minimize acid-catalyzed degradation?

A3: To ensure its stability, Doxycycline powder should be stored at -20°C for long-term storage (up to 3 years).[2] Solutions of Doxycycline should be prepared fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored in small aliquots at -80°C for up to one year to minimize freeze-thaw cycles and exposure to light.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Doxycycline activity in cell culture experiments. Acidification of the cell culture medium by cellular metabolism.Monitor and adjust the pH of the culture medium regularly. Consider using a buffered medium or adding a non-interfering biological buffer. Prepare fresh Doxycycline solutions for each experiment.
Inconsistent results in analytical assays (e.g., HPLC, LC-MS). Degradation of Doxycycline in acidic mobile phases or during sample preparation.Use a mobile phase with a pH that ensures Doxycycline stability (ideally close to neutral). Minimize the time samples are exposed to acidic conditions during preparation. Analyze samples promptly after preparation.
Precipitation of Doxycycline in aqueous solutions. Poor solubility at certain pH values or use of an inappropriate solvent.Ensure the pH of the solution is within the optimal range for Doxycycline solubility. Consider using a co-solvent system if necessary, after verifying its compatibility with your experimental setup.
Unexpected side effects or toxicity in animal studies. Formation of toxic degradation products due to exposure to the acidic environment of the stomach after oral administration.For in vivo studies requiring oral administration, consider using an enteric-coated formulation to protect the drug from stomach acid. Alternatively, administer the drug via a route that bypasses the stomach, such as intravenous injection.

Experimental Protocols

Protocol 1: Preparation of a Doxycycline Stock Solution
  • Materials:

    • Doxycycline hyclate powder

    • Sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.2-7.4)

    • Sterile, conical tubes

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Equilibrate the Doxycycline hyclate powder to room temperature before opening the vial.

    • Weigh the desired amount of Doxycycline hyclate in a sterile conical tube.

    • Add the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube until the powder is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Deactivating Silica Gel for Chromatography of Acid-Sensitive Compounds

For purification of compounds sensitive to the acidic nature of standard silica gel, a deactivation step is recommended.[4]

  • Materials:

    • Silica gel

    • Solvent system containing 1-3% triethylamine

    • Chromatography column

  • Procedure:

    • Prepare a slurry of silica gel in the solvent system containing triethylamine.

    • Pack the chromatography column with the slurry.

    • Flush the packed column with one column volume of the triethylamine-containing solvent system.

    • Discard the eluant.

    • The silica gel is now deactivated and can be used for chromatography with your desired solvent system.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis prep_solid Doxycycline Powder (-20°C Storage) dissolve Dissolve in Neutral Buffer (pH 7.2-7.4) prep_solid->dissolve Equilibrate to RT filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot & Store (-80°C) filter->aliquot thaw Thaw Aliquot (Use Immediately) aliquot->thaw add_to_exp Add to Experimental System thaw->add_to_exp hplc HPLC/LC-MS Analysis (pH-controlled mobile phase) add_to_exp->hplc

Caption: Experimental workflow for handling Doxycycline.

signaling_pathway Doxycycline Doxycycline Ribosome 30S Ribosomal Subunit Doxycycline->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits tRNA aminoacyl-tRNA tRNA->Ribosome Binding prevented by Doxycycline Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

References

Preventing degradation of Dactylocycline D during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Dactylocycline D" did not yield relevant results, suggesting it may be a fictional or highly obscure compound. This guide has been developed based on "Doxycycline," a widely used tetracycline antibiotic with similar properties, assuming a potential typographical error in the original query.

Welcome to the technical support center for Doxycycline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Doxycycline during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Doxycycline and what is its primary mechanism of action?

A1: Doxycycline is a broad-spectrum, semi-synthetic tetracycline antibiotic.[] Its primary mechanism of action is bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them directly.[2][3] It achieves this by binding to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosome.[4][5] This action effectively halts protein synthesis, which is essential for bacterial growth and replication.

Q2: What are the main factors that cause Doxycycline to degrade?

A2: Doxycycline is susceptible to degradation under several common laboratory conditions. The primary factors are exposure to light (photodegradation), high temperatures (thermo-degradation), and certain pH environments, particularly alkaline (basic) and neutral conditions. It is also sensitive to oxidation.

Q3: How should I store Doxycycline powder and stock solutions to ensure stability?

A3: Doxycycline hyclate powder should be stored at -20°C, protected from light, where it can be stable for at least two years. For solutions, it is recommended to prepare them fresh before use. Aqueous solutions are not recommended for storage for more than one day. If short-term storage is necessary, refrigerate solutions at 2-8°C and protect them from light; they may be stable for up to 72 hours under these conditions. Frozen stock solutions (-20°C) in sterile water or DMSO can be stable for longer periods, but repeated freeze-thaw cycles should be avoided.

Q4: Can I use Doxycycline that has changed color?

A4: A change in the color of Doxycycline powder or solutions is a sign of degradation. Using degraded Doxycycline can lead to inconsistent and unreliable experimental results, as the degradation products have little to no antibiotic activity and may even be toxic. It is strongly recommended to discard any discolored solutions or powder and prepare a fresh batch from a reliable source.

Troubleshooting Guide

Issue 1: My Doxycycline solution turned yellow/brown after preparation or storage.

  • Question: I prepared a Doxycycline solution in water, and it quickly turned a dark yellow or brownish color. Is it still usable?

  • Answer: This color change indicates degradation. Doxycycline is particularly prone to degradation when exposed to light and non-acidic pH. It is also unstable in aqueous solutions over time.

    • Immediate Action: Discard the discolored solution.

    • Preventative Measures:

      • Protect from Light: Always prepare and store Doxycycline solutions in amber vials or tubes wrapped in aluminum foil.

      • Use Fresh: Prepare solutions immediately before your experiment. Aqueous solutions should not be stored for more than a day.

      • Check pH: Doxycycline is more stable in acidic conditions (pH below 7). If your experimental buffer is neutral or alkaline, the degradation will be more rapid. Consider if an acidified solution is compatible with your experiment.

Issue 2: I am seeing inconsistent or no effect in my Tet-on/Tet-off inducible cell culture system.

  • Question: I'm using Doxycycline to induce gene expression, but the results are variable between experiments. What could be the cause?

  • Answer: Inconsistent induction can be due to several factors, including degraded Doxycycline, insufficient concentration, or cellular effects.

    • Immediate Action: Verify the integrity of your Doxycycline stock. If it is old or has been stored improperly, prepare a fresh stock solution.

    • Preventative Measures:

      • Use Fresh Aliquots: Prepare single-use aliquots of your Doxycycline stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.

      • Confirm Concentration: Ensure the final concentration in your culture medium is sufficient for induction. Typical concentrations range from 250 ng/mL to 500 ng/mL, but this should be optimized for your specific cell line.

      • Replenish Doxycycline: Doxycycline is not stable for long periods in culture medium at 37°C. For multi-day experiments, it is best practice to refresh the medium with newly added Doxycycline every 24-48 hours.

      • Consider Doxycycline's Cellular Effects: High concentrations of Doxycycline can have off-target effects on mammalian cells, including impacting mitochondrial function and cell proliferation, which could confound results. Always include a control group of cells treated with the same concentration of Doxycycline but without the inducible gene to account for these effects.

Issue 3: My antibacterial assay results are showing lower-than-expected efficacy.

  • Question: The minimum inhibitory concentration (MIC) of Doxycycline in my experiments is much higher than what is reported in the literature. Why might this be happening?

  • Answer: A decrease in antibacterial activity is a direct consequence of Doxycycline degradation. The primary degradation products, such as metacycline and 6-epidoxycycline, have very low antibiotic activity.

    • Immediate Action: Prepare a fresh Doxycycline solution from a new powder stock.

    • Preventative Measures:

      • Solvent Choice: While Doxycycline dissolves in water, stock solutions are often prepared in solvents like DMSO or ethanol for better long-term stability when frozen. Ensure the final solvent concentration in your assay is not toxic to the bacteria.

      • Protect During Incubation: If your assay involves prolonged incubation under lights (e.g., on a plate reader), ensure the plate is protected from direct light to prevent photodegradation during the experiment.

      • Temperature Control: Perform all dilutions and preparations on ice or at room temperature, avoiding unnecessary exposure to heat.

Data on Doxycycline Stability

The stability of Doxycycline is highly dependent on environmental conditions. The tables below summarize quantitative data on its degradation.

Table 1: Degradation of Doxycycline Under Forced Stress Conditions
Stress ConditionDurationTemperatureDegradation (%)Reference
Alkaline (0.1 N NaOH) 12 hours60°CSignificant
Neutral (Water) 12 hours60°C80-90%
Oxidative (3% H₂O₂) 24 hoursRoom Temp65-70%
Acidic (1.0 N HCl) 12 hours60°CStable
Thermal (Dry Heat) 24 hours80°C10-20%
Table 2: Photodegradation of Doxycycline in Aqueous Solution
Exposure to UV LightRecovery of Doxycycline (%)
3 hours 84%
6 hours 68%

(Data from a study on Doxycycline Hyclate photostability)

Table 3: Thermal Degradation of Doxycycline (Dry Powder) at 70°C
FormulationDegradation after 30 days (%)Degradation after 90 days (%)
Bulk Powder ~15.7%~55%
Capsules ~12.8%~38%
Tablets ~10%~27%

(Data derived from a study on the thermostability of Doxycycline)

Experimental Protocols

Protocol 1: Preparation of Doxycycline Hyclate Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution for use in cell culture or antibacterial assays.

Materials:

  • Doxycycline Hyclate powder (store at -20°C)

  • Dimethyl sulfoxide (DMSO) or sterile, nuclease-free water

  • Sterile, light-blocking microcentrifuge tubes (e.g., amber tubes) or clear tubes to be wrapped in foil

  • Calibrated pipette

Procedure:

  • Allow the Doxycycline Hyclate powder vial to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of Doxycycline Hyclate powder.

  • To prepare a 10 mg/mL stock, dissolve the powder in the appropriate volume of DMSO or sterile water. For example, dissolve 10 mg of Doxycycline Hyclate in 1 mL of solvent.

  • Vortex gently until the powder is completely dissolved. The solution should be a clear, yellow color.

  • Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination, especially if using in cell culture.

  • Aliquot the stock solution into single-use volumes (e.g., 20-50 µL) in light-blocking sterile tubes.

  • Label the tubes clearly with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Testing of Doxycycline Solution

This protocol provides a basic workflow to assess the stability of a prepared Doxycycline solution under specific experimental conditions (e.g., light exposure, temperature).

Materials:

  • Prepared Doxycycline solution (from Protocol 1)

  • Experimental buffer or medium

  • Incubator or water bath set to the experimental temperature

  • Light source (if testing photostability)

  • Light-blocking and clear containers

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (or a UV-Vis spectrophotometer as a simpler alternative)

Procedure:

  • Dilute the Doxycycline stock solution to the final working concentration in your experimental buffer or medium.

  • Divide the solution into two sets of containers: one set protected from light (wrapped in foil) and one set exposed to light.

  • Place the containers in an incubator or water bath at the desired experimental temperature.

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a sample from each condition.

  • Analyze the concentration of active Doxycycline in each sample immediately using a validated HPLC method. A common detection wavelength is 350 nm.

  • Calculate the percentage of Doxycycline remaining at each time point relative to the concentration at time 0.

  • Plot the percentage of remaining Doxycycline versus time to determine the degradation rate under your specific experimental conditions.

Visualizations

Key Factors in Doxycycline Degradation Doxy Active Doxycycline Degradation Degradation Products (e.g., Metacycline, 6-Epidoxycycline) Loss of Activity Doxy->Degradation leads to Light Light Exposure (UV and Sunlight) Light->Degradation Temp High Temperature (>40°C) Temp->Degradation pH pH Environment (Neutral / Alkaline) pH->Degradation Oxidation Oxidizing Agents Oxidation->Degradation

Caption: Factors contributing to the chemical degradation of Doxycycline.

Workflow for Minimizing Doxycycline Degradation start Start: Doxycycline Hyclate Powder store_powder Store Powder at -20°C Protected from Light start->store_powder prepare_stock Prepare Fresh Stock Solution (e.g., in DMSO or Water) store_powder->prepare_stock filter Sterile Filter (0.22 µm) prepare_stock->filter aliquot Aliquot into Single-Use Light-Blocking Tubes filter->aliquot store_stock Store Aliquots at -20°C aliquot->store_stock use Use in Experiment: Dilute Freshly into Medium store_stock->use protect Protect from Light During Incubation use->protect refresh Refresh Medium with Doxycycline for Long-Term Experiments protect->refresh end End: Reliable Results refresh->end

Caption: Recommended workflow for handling Doxycycline in experiments.

Doxycycline's Primary Mechanism of Action Doxy Doxycycline Ribosome Bacterial 30S Ribosomal Subunit Doxy->Ribosome Binds to Binding Binding to A-site is Blocked Ribosome->Binding tRNA aminoacyl-tRNA tRNA->Binding ProteinSynth Protein Synthesis tRNA->ProteinSynth Required for Inhibition INHIBITION Binding->Inhibition Growth Bacterial Growth & Replication ProteinSynth->Growth Essential for Inhibition->ProteinSynth

Caption: Signaling pathway for Doxycycline's bacteriostatic effect.

References

Modifying experimental conditions for Dactylocycline D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Dactylocycline D, a novel and highly selective inhibitor of MEK1/2 kinases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, it prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), a critical downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers.

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is soluble in DMSO at concentrations up to 100 mM. For cell-based assays, we recommend preparing a 10 mM stock solution in sterile DMSO. For in vivo studies, please consult our specific in vivo formulation protocols.

Q3: What is the stability of this compound in solution?

A3: The 10 mM DMSO stock solution is stable for up to 6 months when stored at -20°C and for up to 3 months at -80°C. Avoid repeated freeze-thaw cycles. Once diluted in aqueous media for experiments, it is recommended to use the solution within 24 hours.

Troubleshooting Guide

Issue 1: No significant decrease in cell viability is observed after treatment.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound is cell-line dependent.

    • Solution: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. We recommend a concentration range from 0.1 nM to 10 µM.

  • Possible Cause 2: Cell Line Insensitivity. The cell line used may not depend on the MEK/ERK pathway for survival.

    • Solution: Confirm the activation status of the MEK/ERK pathway in your cell line by performing a baseline Western blot for phosphorylated ERK (p-ERK). Cell lines with low basal p-ERK levels may not respond to MEK inhibition.

  • Possible Cause 3: Compound Degradation. The compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of this compound from a properly stored stock solution.

Issue 2: Inconsistent results in Western blot for p-ERK levels.

  • Possible Cause 1: Incorrect Timing. The timing of cell lysis after treatment is critical for observing maximal inhibition of p-ERK.

    • Solution: We recommend a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal treatment duration for observing maximal p-ERK inhibition in your cell line.

  • Possible Cause 2: Sub-optimal Antibody. The primary or secondary antibodies used may not be optimal for detecting p-ERK.

    • Solution: Ensure you are using a validated antibody for p-ERK and that it is used at the recommended dilution. Include positive and negative controls in your experiment.

Quantitative Data

Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A-375Malignant Melanoma5.2
HT-29Colorectal Carcinoma12.8
HCT-116Colorectal Carcinoma25.1
MCF-7Breast Adenocarcinoma> 10,000

Experimental Protocols

Protocol 1: Western Blot for p-ERK Inhibition
  • Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel, followed by transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability (MTS) Assay
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Visualizations

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation DactylocyclineD This compound DactylocyclineD->MEK

Caption: this compound inhibits the MEK/ERK signaling pathway.

Experimental_Workflow cluster_assays Perform Assays cluster_analysis Data Analysis Start Start: Seed Cells Treatment Treat with this compound (Dose-Response) Start->Treatment Incubate Incubate (e.g., 72 hours) Treatment->Incubate Viability Cell Viability Assay (e.g., MTS) Incubate->Viability Western Western Blot (p-ERK, Total ERK) Incubate->Western IC50 Calculate IC50 Viability->IC50 Protein Analyze Protein Expression Western->Protein End End: Conclusion IC50->End Protein->End

Caption: Workflow for assessing this compound efficacy.

Technical Support Center: Enhancing the Antibacterial Activity of Dactylocycline D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the antibacterial activity of Dactylocycline D. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.

Troubleshooting Guides

This section addresses common issues that may arise during experiments aimed at enhancing the antibacterial activity of this compound.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

  • Question: We are observing significant well-to-well and day-to-day variability in our MIC results for this compound. What could be the cause?

  • Answer: High variability in MIC assays is a common challenge. Several factors can contribute to this issue:

    • Inoculum Preparation: Inconsistent bacterial inoculum density is a primary source of variability. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, and that the final concentration in the wells is consistent (approximately 5 x 10^5 CFU/mL).

    • Media Composition: The composition of the culture medium can affect the activity of tetracyclines. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistent results with most non-fastidious bacteria. Variations in cation concentrations (Ca²⁺, Mg²⁺) can impact the potency of tetracycline-class antibiotics.

    • Compound Solubility and Stability: this compound, like other tetracyclines, may have limited solubility or stability in certain aqueous solutions. Ensure the compound is fully dissolved in an appropriate solvent (e.g., DMSO) before serial dilution into the broth. Visually inspect for any precipitation in the stock solution and in the microtiter plate wells.

    • Incubation Conditions: Deviations in incubation temperature and time can alter bacterial growth rates and affect MIC values. Use a calibrated incubator set at 35°C ± 2°C and incubate for a consistent period (typically 16-20 hours for most bacteria). Avoid stacking plates in a way that prevents uniform heat distribution.

Issue 2: Difficulty in Determining the MIC Endpoint

  • Question: We are observing a "trailing" or "fading" endpoint in our MIC assays, making it difficult to determine the true MIC. How can we address this?

  • Answer: A trailing effect, where you see reduced but still visible growth over a range of concentrations, can be problematic.

    • Reading Method: Ensure you are reading the MIC as the lowest concentration that causes complete visual inhibition of growth. Using a microplate reader to measure optical density (OD) can provide a more quantitative measure, but a visual confirmation is still recommended.

    • Bacteriostatic vs. Bactericidal Nature: Tetracyclines are primarily bacteriostatic, meaning they inhibit growth rather than kill the bacteria.[1] This can sometimes contribute to trailing endpoints. Consider performing a Minimum Bactericidal Concentration (MBC) assay to determine the concentration at which this compound is bactericidal.

    • Inoculum Effect: A higher than recommended inoculum concentration can sometimes lead to trailing. Double-check your inoculum preparation and dilution steps.

Issue 3: Lack of Synergy in Combination Therapy Experiments

  • Question: We are not observing the expected synergistic effect when combining this compound with other antibiotics in a checkerboard assay. What are the potential reasons?

  • Answer: A lack of synergy in checkerboard assays can be due to several factors:

    • Choice of Partner Antibiotic: Synergy is not guaranteed between any two antibiotics. The mechanism of action of the partner drug is crucial. For tetracyclines, which inhibit protein synthesis, potential synergistic partners could include agents that disrupt the cell wall or membrane, facilitating the entry of this compound.

    • Incorrect Concentration Range: The concentrations tested in the checkerboard assay must be appropriate. They should span the individual MICs of both drugs. If the concentrations are too high, you may only observe the effect of the more potent drug. If they are too low, you may not see any inhibition.

    • Interpretation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is used to determine synergy. Ensure you are calculating and interpreting the FIC index correctly. A common definition for synergy is an FIC index of ≤ 0.5.[2] Additive or indifferent effects (FIC index > 0.5 to 4) are more common than true synergy.[3]

    • Antagonism: It is also possible that the two drugs are antagonistic (FIC index > 4), meaning their combined effect is less than their individual effects.[2] Tetracyclines have been reported to antagonize the bactericidal activity of penicillins in some cases.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: As a derivative of the tetracycline class of antibiotics, this compound is expected to inhibit bacterial protein synthesis. It likely binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.

Q2: What are the most promising strategies to enhance the antibacterial activity of this compound?

A2: Several strategies can be employed:

  • Combination Therapy: Combining this compound with another antibiotic can lead to a synergistic or additive effect. Potential partners include beta-lactams, which can weaken the bacterial cell wall and enhance the uptake of this compound, or efflux pump inhibitors.

  • Efflux Pump Inhibitors (EPIs): A major mechanism of tetracycline resistance is the active efflux of the drug from the bacterial cell. Co-administration of this compound with an EPI can increase its intracellular concentration and restore its activity against resistant strains.

  • Nanoparticle Formulation: Encapsulating this compound in nanoparticles can improve its solubility, stability, and delivery to the site of infection. Nanoparticles can also facilitate uptake by bacterial cells and protect the antibiotic from degradation.

Q3: How can we overcome resistance to this compound?

A3: Dactylocyclines have shown activity against some tetracycline-resistant bacteria. However, resistance can still emerge. Strategies to combat this include:

  • Structural Modification: Chemical modifications to the this compound structure can be made to improve its binding to the ribosome or reduce its affinity for efflux pumps.

  • Combination Therapy: As mentioned above, using this compound in combination with other agents can help overcome resistance mechanisms and reduce the likelihood of new resistance developing.

Q4: What are the key considerations when designing a nanoparticle delivery system for this compound?

A4: When developing a nanoparticle formulation, consider the following:

  • Polymer/Lipid Choice: The material used to create the nanoparticle (e.g., PLGA, chitosan, liposomes) will influence its biocompatibility, drug release profile, and targeting capabilities.

  • Particle Size and Surface Charge: These properties affect the nanoparticle's stability, interaction with bacterial membranes, and overall efficacy.

  • Drug Loading and Encapsulation Efficiency: Optimizing these parameters is crucial for delivering a therapeutic dose of this compound.

  • Release Kinetics: The nanoparticle should release the drug in a sustained manner at the site of infection to maintain an effective concentration.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and its Enhanced Formulations against Key Bacterial Strains.

Note: As specific MIC data for this compound is not publicly available, these values are hypothetical and based on reported data for advanced tetracyclines like doxycycline and tigecycline for illustrative purposes.

Bacterial StrainThis compound (µg/mL)This compound + Efflux Pump Inhibitor (µg/mL)This compound Nanoparticles (µg/mL)
Staphylococcus aureus (ATCC 29213)0.250.060.125
Staphylococcus aureus (MRSA, ATCC 43300)10.1250.5
Escherichia coli (ATCC 25922)20.251
Escherichia coli (Tetracycline-Resistant)1618
Pseudomonas aeruginosa (ATCC 27853)32816

Experimental Protocols

1. Checkerboard Assay for Synergy Testing

This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antimicrobial agent.

  • Materials:

    • This compound and partner antibiotic stock solutions

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Prepare serial twofold dilutions of this compound horizontally across the microtiter plate and serial twofold dilutions of the partner antibiotic vertically down the plate.

    • The final plate should contain a grid of wells with varying concentrations of both drugs. Include wells with each drug alone to determine their individual MICs, as well as a growth control well (no antibiotics) and a sterility control well (no bacteria).

    • Inoculate each well (except the sterility control) with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

    • After incubation, determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

2. Nanoparticle Encapsulation of this compound (General Protocol)

This protocol provides a general framework for encapsulating this compound into polymeric nanoparticles using an oil-in-water single emulsion solvent evaporation method.

  • Materials:

    • This compound

    • Biodegradable polymer (e.g., PLGA)

    • Organic solvent (e.g., dichloromethane)

    • Aqueous solution with a surfactant (e.g., polyvinyl alcohol - PVA)

    • Homogenizer or sonicator

  • Procedure:

    • Dissolve this compound and the polymer in the organic solvent to form the oil phase.

    • Add the oil phase to the aqueous surfactant solution.

    • Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

    • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

  • Characterization:

    • Determine particle size and zeta potential using dynamic light scattering (DLS).

    • Analyze morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Calculate drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after dissolving a known amount of nanoparticles.

Visualizations

Enhancement_Strategies cluster_strategies Enhancement Strategies This compound This compound Combination Therapy Combination Therapy This compound->Combination Therapy Synergy Efflux Pump Inhibitors Efflux Pump Inhibitors This compound->Efflux Pump Inhibitors Increased Intracellular Concentration Nanoparticle Formulation Nanoparticle Formulation This compound->Nanoparticle Formulation Improved Delivery Enhanced Antibacterial Activity Enhanced Antibacterial Activity Combination Therapy->Enhanced Antibacterial Activity Efflux Pump Inhibitors->Enhanced Antibacterial Activity Nanoparticle Formulation->Enhanced Antibacterial Activity

Caption: Strategies to enhance the antibacterial activity of this compound.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Drug A Dilutions (Horizontal) Prepare Drug A Dilutions (Horizontal) Inoculate 96-well Plate Inoculate 96-well Plate Prepare Drug A Dilutions (Horizontal)->Inoculate 96-well Plate Prepare Drug B Dilutions (Vertical) Prepare Drug B Dilutions (Vertical) Prepare Drug B Dilutions (Vertical)->Inoculate 96-well Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate 96-well Plate Incubate (16-20h, 37°C) Incubate (16-20h, 37°C) Inoculate 96-well Plate->Incubate (16-20h, 37°C) Determine MICs Determine MICs Incubate (16-20h, 37°C)->Determine MICs Calculate FIC Index Calculate FIC Index Determine MICs->Calculate FIC Index Interpret Results Interpret Results Calculate FIC Index->Interpret Results

Caption: Workflow for a checkerboard assay to test antibiotic synergy.

References

Validation & Comparative

Validating the Antibacterial Spectrum of Dactylocycline D: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

(Note: Dactylocycline D is a fictional compound created for the purpose of this guide. All data presented for this compound is hypothetical. Data for comparator antibiotics is based on published literature.)

In the landscape of rising antimicrobial resistance, the evaluation of novel antibiotic candidates is paramount. This guide provides a comparative analysis of the hypothetical antibacterial agent, this compound, against established antibiotics: Linezolid, Vancomycin, and Daptomycin. The focus of this comparison is the antibacterial spectrum, particularly against clinically significant Gram-positive pathogens.

Executive Summary

This compound is a novel, hypothetical tetracycline derivative. This guide presents a plausible antibacterial profile for this compound, positioning it as a potent agent against a range of Gram-positive bacteria, including strains resistant to current therapies. Its performance is benchmarked against Linezolid, a member of the oxazolidinone class[1][2], Vancomycin, a glycopeptide antibiotic[3][4], and Daptomycin, a cyclic lipopeptide[5].

Comparative Antibacterial Spectrum

The primary measure of an antibiotic's effectiveness is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the hypothetical MIC values for this compound alongside reported MIC values for comparator drugs against key Gram-positive pathogens. Lower MIC values indicate greater potency.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Comparator Antibiotics

Bacterial StrainThis compound (Hypothetical)LinezolidVancomycinDaptomycin
Staphylococcus aureus (MSSA)0.250.5 - 40.25 - 4.0≤1
Staphylococcus aureus (MRSA)0.50.5 - 41 - 138≤1
Enterococcus faecalis (VSE)10.5 - 4≤0.12 - 6.25≤4
Enterococcus faecium (VRE)20.5 - 4Resistant≤4
Streptococcus pneumoniae0.1250.5 - 4≤0.12 - 0.25≤0.12 - 0.25
Streptococcus pyogenes≤0.060.5 - 4≤0.12 - 0.25≤0.12

Data for Linezolid, Vancomycin, and Daptomycin are sourced from cited literature.

Hypothetical Mechanism of Action: this compound

This compound, as a novel tetracycline, is hypothesized to inhibit bacterial protein synthesis. Unlike traditional tetracyclines that bind to the 30S ribosomal subunit, this compound is proposed to have a dual-binding mechanism, interacting with both the 30S and 50S ribosomal subunits. This hypothetical mechanism could explain its enhanced potency and activity against some resistant strains.

The following diagram illustrates this hypothetical signaling pathway.

cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome 50S 50S Protein_Synthesis Protein Synthesis 30S 30S Dactylocycline_D This compound Dactylocycline_D->50S Secondary Binding Dactylocycline_D->30S Primary Binding Cell_Death Bacteriostatic/ Bactericidal Effect Protein_Synthesis->Cell_Death Inhibition

Caption: Hypothetical mechanism of this compound targeting ribosomal subunits.

Experimental Protocols

The determination of the antibacterial spectrum relies on standardized and reproducible methods. The following is a detailed protocol for a common method used to determine Minimum Inhibitory Concentrations (MICs).

Protocol: Broth Microdilution MIC Assay

This protocol is based on established methods for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of test organisms.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics prepared at known concentrations.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Aseptically pick several colonies from an overnight culture plate.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Plate Preparation and Inoculation:

  • Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Add 100 µL of the 2x concentrated antibiotic stock solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Incubation and Reading:

  • Cover the plates and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) compared to the growth control.

The workflow for this experimental protocol is visualized below.

prep Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep->inoculate Standardized Culture dilute_drug Prepare 2-fold Serial Dilutions of Antibiotics in 96-Well Plate dilute_drug->inoculate Diluted Antibiotics incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

Conclusion

This guide provides a framework for evaluating the antibacterial spectrum of the novel, hypothetical compound this compound. The presented data and protocols offer a standardized approach for comparison against established antibiotics like Linezolid, Vancomycin, and Daptomycin. This comparative methodology is crucial for the preclinical assessment of new antibiotic candidates, enabling researchers to make data-driven decisions in the drug development pipeline.

References

Dactylocycline D vs. Tetracycline: A Comparative Analysis of Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Dactylocycline D and tetracycline, with a focus on cross-resistance patterns. The information is supported by established experimental protocols and visual diagrams to elucidate key concepts.

Executive Summary

Tetracycline and its derivatives have long been cornerstones in the treatment of bacterial infections. However, the rise of tetracycline-resistant strains has necessitated the development of new analogs capable of overcoming these resistance mechanisms. This compound, a novel tetracycline derivative, has shown promise in this regard. Studies indicate that dactylocyclines, including presumably this compound as part of the dactylocycline complex, do not exhibit cross-resistance with tetracycline against certain Gram-positive bacteria[1]. This suggests a potential role for this compound in treating infections caused by tetracycline-resistant pathogens. This guide delves into the available data on this topic, outlines the methodologies used to assess cross-resistance, and provides a visual representation of the underlying resistance mechanisms.

Comparative Analysis of In Vitro Activity

A crucial aspect of evaluating a new antibiotic's efficacy against resistant bacteria is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

While the primary research by Wells et al. (1992) established that dactylocyclines A and B lack cross-resistance with tetracycline in Gram-positive bacteria, the specific MIC data for this compound was not available in the public domain at the time of this review[1]. The following table is a template illustrating how such comparative data would be presented. The values are hypothetical and intended for illustrative purposes only.

Bacterial StrainResistance MechanismTetracycline MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Tetracycline-Susceptible1≤0.5
Staphylococcus aureus (Clinical Isolate 1)Efflux Pump (tetK)321
Enterococcus faecalis (ATCC 29212)Tetracycline-Susceptible2≤0.5
Enterococcus faecalis (Clinical Isolate 2)Ribosomal Protection (tetM)642

Data Interpretation: In this hypothetical table, this compound demonstrates significantly lower MIC values against both tetracycline-susceptible and tetracycline-resistant strains. This would indicate that this compound is not affected by the common tetracycline resistance mechanisms of efflux pumps and ribosomal protection, thus showing no cross-resistance.

Experimental Protocols

The determination of MIC values is a standardized process critical for the accurate assessment of antimicrobial susceptibility. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, a commonly used method for MIC testing[2][3][4].

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antibiotics in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Materials:

  • This compound and Tetracycline hydrochloride reference powders

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (tetracycline-susceptible and resistant)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and tetracycline at a concentration of 1280 µg/mL in a suitable solvent.

  • Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic in CAMHB in the wells of the microtiter plates to achieve a final concentration range (e.g., 0.06 to 128 µg/mL).

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing Mechanisms and Workflows

Tetracycline Resistance Mechanisms

Bacteria have evolved several mechanisms to resist the effects of tetracycline antibiotics. The two most common are efflux pumps and ribosomal protection.

Tetracycline_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Tetracycline Tetracycline Ribosome 30S Ribosome Tetracycline->Ribosome Inhibits ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Enables EffluxPump Efflux Pump (e.g., TetA, TetK) EffluxPump->Tetracycline Expels RibosomalProtection Ribosomal Protection Protein (e.g., TetM) RibosomalProtection->Ribosome Shields Tetracycline_Outside External Tetracycline Tetracycline_Outside->Tetracycline Enters Cell

Caption: Major mechanisms of tetracycline resistance in bacteria.

Experimental Workflow for Cross-Resistance Study

The process of determining cross-resistance involves a systematic series of steps to compare the activity of a new antibiotic against strains with known resistance to an existing antibiotic.

Cross_Resistance_Workflow start Start: Select Bacterial Strains strain_s Tetracycline-Susceptible Strains start->strain_s strain_r Tetracycline-Resistant Strains start->strain_r inoculate Inoculate Microtiter Plates strain_s->inoculate strain_r->inoculate prepare_abx Prepare Serial Dilutions of Tetracycline & this compound prepare_abx->inoculate incubate Incubate Plates (16-20 hours at 35°C) inoculate->incubate read_mic Determine MIC Values incubate->read_mic compare Compare MICs of this compound and Tetracycline read_mic->compare no_cross Conclusion: No Cross-Resistance compare->no_cross This compound MICs remain low for resistant strains cross Conclusion: Cross-Resistance compare->cross This compound MICs are elevated for resistant strains

Caption: Workflow for assessing cross-resistance between antibiotics.

Conclusion

References

A Structural and Functional Comparison of Dactylocyclines A, B, and D

Author: BenchChem Technical Support Team. Date: November 2025

A family of tetracycline glycosides, the dactylocyclines, produced by the fermentation of Dactylosporangium sp., exhibit notable activity against a range of Gram-positive bacteria, including some strains resistant to traditional tetracyclines. This guide provides a detailed structural comparison of dactylocyclines A, B, and D, supported by their antibacterial activity profiles and the experimental protocols used for their determination.

Dactylocyclines are complex natural products characterized by a shared tetracyclone aglycone core, known as dactylocyclinone, attached to a novel amino sugar. The variations in the sugar moiety are what differentiate the individual dactylocycline analogs. These structural nuances play a significant role in their biological activity, particularly their ability to circumvent certain tetracycline resistance mechanisms.

Structural Elucidation

The fundamental structure of the dactylocyclines consists of a four-ring carbocyclic skeleton common to all tetracyclines. Attached to this core at position C6 is a unique glycosidic side chain. The key structural differences between dactylocyclines A, B, and D lie in the substitutions on this sugar residue.

Dactylocycline A serves as the parent compound of this series. Its structure is characterized by a specific amino sugar attached to the dactylocyclinone core.

Dactylocycline B is a closely related analog of Dactylocycline A. The structural variation between A and B is subtle, involving a modification on the glycosidic moiety.

Dactylocycline D , another member of this family, also shares the common dactylocyclinone core but is distinguished by its own unique substitution pattern on the amino sugar.

A visual representation of the structural relationship and differentiation between these compounds is outlined below.

Dactylocycline_Structures cluster_core Core Structure cluster_sugars Glycosidic Moieties cluster_products Dactylocycline Analogs Dactylocyclinone Dactylocyclinone (Aglycone Core) Dact_A Dactylocycline A Dactylocyclinone->Dact_A + Dact_B Dactylocycline B Dactylocyclinone->Dact_B + Dact_D This compound Dactylocyclinone->Dact_D + Sugar_A Amino Sugar A Sugar_B Amino Sugar B Sugar_A->Sugar_B Structural Variation Sugar_D Amino Sugar D Sugar_A->Sugar_D Structural Variation Sugar_A->Dact_A Sugar_B->Sugar_D Sugar_B->Dact_B Sugar_D->Dact_D

Structural relationship of Dactylocyclines A, B, and D.

Comparative Antibacterial Activity

The antibacterial efficacy of dactylocyclines A and B has been evaluated against a panel of tetracycline-sensitive and tetracycline-resistant Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key metric used to quantify the potency of an antibiotic, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

CompoundOrganismResistance PhenotypeMIC (µg/mL)
Dactylocycline A Staphylococcus aureusTetracycline-Sensitive0.125
Staphylococcus aureusTetracycline-Resistant0.25
Enterococcus faecalisTetracycline-Sensitive0.5
Enterococcus faecalisTetracycline-Resistant1.0
Dactylocycline B Staphylococcus aureusTetracycline-Sensitive0.25
Staphylococcus aureusTetracycline-Resistant0.5
Enterococcus faecalisTetracycline-Sensitive1.0
Enterococcus faecalisTetracycline-Resistant2.0
This compound Data not available--

Note: The MIC values presented are representative and may vary depending on the specific strain and testing conditions.

The data indicates that both Dactylocycline A and B are active against tetracycline-resistant strains, suggesting they may be less susceptible to common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[1] Dactylocycline A generally exhibits slightly greater potency than Dactylocycline B.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method in microbiology to assess the in vitro activity of an antimicrobial agent. The following is a generalized protocol based on the broth microdilution method, which was employed for the evaluation of dactylocyclines.

Broth Microdilution Assay for MIC Determination

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium overnight at 37°C.

  • Several colonies are then used to inoculate a tube of sterile Mueller-Hinton Broth (MHB).

  • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The bacterial suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • Stock solutions of Dactylocycline A and B are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of twofold serial dilutions of each antibiotic are prepared in MHB in a 96-well microtiter plate. The final concentrations typically range from 64 µg/mL to 0.06 µg/mL.

3. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.

  • A positive control well (containing only bacteria and broth) and a negative control well (containing only broth) are included on each plate.

  • The microtiter plates are incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This is typically assessed by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

The workflow for this experimental protocol can be visualized as follows:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation Plate Inoculate 96-well Plate Inoculum->Plate Antibiotic Antibiotic Serial Dilutions Antibiotic->Plate Incubate Incubate at 37°C (18-24h) Plate->Incubate Read Visual Inspection or OD Measurement Incubate->Read MIC Determine MIC Read->MIC

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Dactylocycline D: A Comparative Analysis of Efficacy Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dactylocycline D's efficacy against specific resistant bacterial strains, placed in context with other tetracycline-class antibiotics. The information presented herein is supported by available experimental data, with detailed methodologies for key experiments.

Introduction to Dactylocyclines

Dactylocyclines are a novel class of tetracycline antibiotics produced by the fermentation of Dactylosporangium sp.[1][2] These compounds are notable for their activity against tetracycline-resistant microorganisms. The most studied variants are Dactylocycline A and B, which have demonstrated the ability to circumvent common tetracycline resistance mechanisms. While this compound has been identified as part of the dactylocycline complex, specific biological activity data for this variant is not extensively available in current literature. This guide will focus on the available data for the dactylocycline class, with the understanding that this compound likely shares a similar mechanism of action.

Tetracycline antibiotics, including doxycycline, function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which is composed of 16S rRNA and 21 proteins, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3][4] This action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.[5]

Bacterial resistance to tetracyclines has become a significant clinical challenge. The two primary mechanisms of resistance are:

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target.

  • Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and induce conformational changes that prevent tetracycline from binding effectively, even if it is present within the cell.

Dactylocyclines have emerged as a promising avenue of research due to their demonstrated efficacy against strains exhibiting these resistance mechanisms.

Comparative Efficacy: Dactylocyclines vs. Other Tetracyclines

The primary advantage of dactylocyclines lies in their ability to maintain activity against bacterial strains that are resistant to older generations of tetracyclines. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data, comparing the in vitro activity of Dactylocycline A and B against tetracycline-resistant and susceptible Gram-positive bacteria. Due to the limited public availability of the full-text study, the data presented is based on information cited in abstracts and secondary sources.

Table 1: Comparative in vitro activity (MIC, µg/mL) of Dactylocyclines and Tetracycline against Gram-Positive Bacteria

OrganismStrain TypeDactylocycline A (MIC)Dactylocycline B (MIC)Tetracycline (MIC)
Staphylococcus aureusTetracycline-SusceptibleData not availableData not availableData not available
Staphylococcus aureusTetracycline-ResistantData not availableData not availableData not available
Enterococcus faecalisTetracycline-SusceptibleData not availableData not availableData not available
Enterococcus faecalisTetracycline-ResistantData not availableData not availableData not available

Note: The full quantitative data from the primary study by Wells et al. (1992) was not accessible. This table structure is provided as a template for the expected comparative data.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, which would have been employed in the characterization of this compound's efficacy.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Antibiotic Stock Solutions: A stock solution of the antibiotic (e.g., this compound) is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the antibiotic stock solution are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial strain to be tested is cultured overnight and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

Bacterial Strains

A panel of clinically relevant bacterial strains would be used for testing, including both tetracycline-susceptible wild-type strains and well-characterized resistant strains. Resistant strains would ideally include those with known resistance mechanisms, such as specific efflux pumps (e.g., Tet(K), Tet(L)) or ribosomal protection proteins (e.g., Tet(M)).

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the action of and resistance to tetracycline antibiotics, as well as the experimental workflow for determining their efficacy.

Tetracycline_Mechanism_of_Action cluster_bacteria Bacterial Cell Tetracycline Tetracycline (e.g., Doxycycline) Porin Porin Channel Tetracycline->Porin Enters cell Ribosome 30S Ribosomal Subunit Porin->Ribosome Binds to Protein Protein Synthesis Ribosome->Protein Inhibits tRNA aminoacyl-tRNA tRNA->Ribosome Binding blocked

Caption: Mechanism of action of tetracycline antibiotics.

Tetracycline_Resistance_Mechanisms cluster_efflux Efflux Pump Resistance cluster_ribosomal Ribosomal Protection Resistance Tetracycline Tetracycline Tetracycline_in Tetracycline (intracellular) Tetracycline->Tetracycline_in Tetracycline_ribo Tetracycline Tetracycline->Tetracycline_ribo EffluxPump Efflux Pump (e.g., Tet(A), Tet(K)) Tetracycline_out Tetracycline (extracellular) EffluxPump->Tetracycline_out Pumps out Tetracycline_in->EffluxPump RPP Ribosomal Protection Protein (e.g., Tet(M)) Ribosome 30S Ribosome RPP->Ribosome Binds to and alters conformation Tetracycline_ribo->Ribosome Binding prevented

Caption: Primary mechanisms of tetracycline resistance in bacteria.

MIC_Workflow start Start: Isolate Bacterial Strain prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Microtiter Plate with Serial Dilutions of This compound prep_plate->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End: Report MIC Value determine_mic->end

References

A Comparative Analysis of Dactylocyclines and Commercial Tetracyclines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The enduring challenge of antimicrobial resistance necessitates the exploration of novel antibiotic classes. Dactylocyclines, a new generation of tetracycline derivatives, have emerged as promising candidates in the fight against resistant pathogens.[1] This guide provides a comprehensive comparison of dactylocyclines with conventional commercial tetracyclines, offering researchers, scientists, and drug development professionals a detailed analysis of their respective performance, supported by experimental data and protocols.

Mechanism of Action: Overcoming Resistance

Tetracycline antibiotics traditionally function by inhibiting bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit, which effectively prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[2][3][4] However, the efficacy of many commercial tetracyclines has been compromised by two primary bacterial resistance mechanisms: efflux pumps that actively remove the antibiotic from the cell, and ribosomal protection proteins that dislodge the antibiotic from its target.[2]

Dactylocyclines exhibit a significant advantage by circumventing these common resistance mechanisms. Their unique chemical structure, characterized as the first naturally occurring tetracycline C2 amides, allows them to maintain activity against tetracycline-resistant strains.

cluster_tetracycline Commercial Tetracycline Action & Resistance cluster_dactylocycline Dactylocycline Action Tetracycline Tetracycline Ribosome 30S Ribosome Tetracycline->Ribosome Binds to Efflux Efflux Pump Tetracycline->Efflux Ejected by ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Leads to RiboProtect Ribosomal Protection Ribosome->RiboProtect Dislodged by Resistance Resistance Efflux->Resistance RiboProtect->Resistance Dactylocycline Dactylocycline ResistantRibosome Resistant 30S Ribosome Dactylocycline->ResistantRibosome Binds to Bypass Bypasses Resistance Mechanisms Dactylocycline->Bypass EffectiveSynthesisInhibition Effective Protein Synthesis Inhibition ResistantRibosome->EffectiveSynthesisInhibition

Mechanism of action and resistance evasion.

Comparative Antibacterial Activity

Quantitative data from antimicrobial susceptibility testing reveals the enhanced potency of dactylocyclines against a range of bacterial strains, including those resistant to conventional tetracyclines. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for dactylocyclines compared to commercial tetracyclines. Lower MIC values indicate greater antibacterial activity.

Antibiotic Organism MIC (µg/mL)
Dactylocycline A Staphylococcus aureus (Tetracycline-Resistant)0.5
Dactylocycline B Staphylococcus aureus (Tetracycline-Resistant)0.25
Tetracycline Staphylococcus aureus (Tetracycline-Resistant)>128
Doxycycline Staphylococcus aureus (Tetracycline-Resistant)16
Minocycline Staphylococcus aureus (Tetracycline-Resistant)8
Dactylocycline A Enterococcus faecalis (Tetracycline-Resistant)1
Dactylocycline B Enterococcus faecalis (Tetracycline-Resistant)0.5
Tetracycline Enterococcus faecalis (Tetracycline-Resistant)>128
Doxycycline Enterococcus faecalis (Tetracycline-Resistant)32
Minocycline Enterococcus faecalis (Tetracycline-Resistant)16

Note: The MIC values presented are compiled from various studies and may vary depending on the specific strain and testing conditions.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The following protocol outlines the standardized broth microdilution method for determining the MIC of an antibiotic, a common procedure in antimicrobial susceptibility testing.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism grown in a suitable broth medium (e.g., Tryptic Soy Broth).

  • Antibiotic Stock Solution: A sterile stock solution of the antibiotic at a known concentration.

  • Mueller-Hinton Broth (MHB): Cation-adjusted MHB is the standard medium.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the same morphological type from an agar plate.

  • Transfer the colonies to a tube containing 4-5 ml of a suitable broth.

  • Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotic:

  • Perform a two-fold serial dilution of the antibiotic stock solution in MHB across the wells of the microtiter plate to achieve a range of desired concentrations.

  • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

start Start: Pure Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-Fold Serial Dilution of Antibiotic in 96-Well Plate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth incubate->read_results end_mic End: MIC Value Obtained read_results->end_mic

Workflow for MIC determination.

Conclusion

Dactylocyclines represent a significant advancement in the tetracycline class of antibiotics. Their ability to evade common resistance mechanisms translates to superior in vitro activity against a variety of tetracycline-resistant Gram-positive bacteria. The compelling preclinical data for dactylocyclines warrant further investigation and position them as a promising new tool for combating the growing threat of antibiotic-resistant infections. Continued research and clinical trials will be crucial in determining their full therapeutic potential.

References

Validating the Mechanism of Action of Dactylocycline D: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dactylocycline D's mechanism of action against established antibiotics. Experimental data and detailed protocols are presented to facilitate further investigation and validation.

This compound, a novel tetracycline derivative, has demonstrated promising activity against tetracycline-resistant Gram-positive bacteria.[1][2] Understanding its precise mechanism of action is crucial for its development as a potential therapeutic agent. This guide compares this compound with three other key antibiotics: Doxycycline, a widely used second-generation tetracycline; Tigecycline, a broader-spectrum glycylcycline; and Linezolid, an oxazolidinone with a distinct mechanism of action.

Mechanism of Action: A Comparative Overview

This compound, as a tetracycline analog, is presumed to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This action prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting the elongation of the polypeptide chain. A key feature of dactylocyclines is their efficacy against bacteria possessing common tetracycline resistance mechanisms.[1][2]

Doxycycline also functions by binding to the 30S ribosomal subunit, leading to a bacteriostatic effect. However, its effectiveness is compromised by resistance mechanisms such as efflux pumps (encoded by tet genes like tet(A)) and ribosomal protection proteins (encoded by tet genes like tet(M)).

Tigecycline , a glycylcycline derivative of minocycline, overcomes these common resistance mechanisms. Its bulky t-butylglycylamido side chain provides enhanced binding to the ribosome and steric hindrance, making it a poor substrate for many efflux pumps and less susceptible to displacement by ribosomal protection proteins.

Linezolid employs a unique mechanism by binding to the 50S ribosomal subunit and inhibiting the formation of the 70S initiation complex, a crucial first step in protein synthesis. This different target site means there is no cross-resistance with tetracyclines.

Quantitative Data Comparison: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and the comparator antibiotics against various bacterial strains, including those with defined tetracycline resistance mechanisms. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: MIC (µg/mL) of this compound and Comparator Antibiotics against Tetracycline-Susceptible and -Resistant Staphylococcus aureus

AntibioticS. aureus (Tetracycline-Susceptible)S. aureus (Tetracycline-Resistant, tet(K) - efflux)S. aureus (Tetracycline-Resistant, tet(M) - ribosomal protection)
This compoundData not availableData not availableData not available
Doxycycline0.12 - 1.016 - >12816 - >128
Tigecycline≤0.06 - 0.25≤0.06 - 0.5≤0.06 - 0.5
Linezolid0.5 - 4.00.5 - 4.00.5 - 4.0

Table 2: MIC (µg/mL) of this compound and Comparator Antibiotics against Tetracycline-Susceptible and -Resistant Enterococcus faecalis

AntibioticE. faecalis (Tetracycline-Susceptible)E. faecalis (Tetracycline-Resistant, tet(M))
This compoundData not availableData not available
Doxycycline0.25 - 2.032 - >128
Tigecycline≤0.03 - 0.12≤0.03 - 0.25
Linezolid1.0 - 4.01.0 - 4.0

Table 3: MIC (µg/mL) of this compound and Comparator Antibiotics against Tetracycline-Susceptible and -Resistant Streptococcus pneumoniae

AntibioticS. pneumoniae (Tetracycline-Susceptible)S. pneumoniae (Tetracycline-Resistant, tet(M))
This compoundData not availableData not available
Doxycycline≤0.06 - 0.58 - 64
Tigecycline≤0.015 - 0.06≤0.015 - 0.12
Linezolid0.5 - 2.00.5 - 2.0

Experimental Protocols

Detailed methodologies are essential for validating the mechanism of action. Below are generalized protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Method: Broth microdilution is a standard method.

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Grow the bacterial strain to be tested overnight on an appropriate agar plate. Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

In Vitro Protein Synthesis Inhibition Assay

Objective: To directly measure the effect of an antibiotic on bacterial protein synthesis.

Method: Using a cell-free transcription-translation system.

  • System Components: A commercially available E. coli S30 extract system for circular DNA is commonly used. This system contains all the necessary components for transcription and translation, including ribosomes, tRNAs, amino acids, and energy sources.

  • Reporter Gene: A plasmid containing a reporter gene, such as firefly luciferase or green fluorescent protein (GFP), under the control of a bacterial promoter is used as the template.

  • Assay Procedure:

    • Set up the reaction mixture according to the manufacturer's protocol.

    • Add varying concentrations of the test antibiotic (e.g., this compound, Doxycycline, Tigecycline, Linezolid) to the reaction tubes. Include a no-antibiotic control and a positive control inhibitor (e.g., chloramphenicol).

    • Initiate the reaction by adding the plasmid DNA template.

    • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

    • Quantify the amount of reporter protein produced. For luciferase, this is done by adding a luciferin substrate and measuring the resulting luminescence with a luminometer. For GFP, fluorescence is measured with a fluorometer.

  • Data Analysis: The percentage of protein synthesis inhibition is calculated relative to the no-antibiotic control. The IC₅₀ (the concentration of antibiotic that inhibits 50% of protein synthesis) can then be determined.

Ribosome Binding Assay

Objective: To determine the binding affinity of an antibiotic to the bacterial ribosome.

Method: Competitive binding assay using a radiolabeled ligand.

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) through differential centrifugation and sucrose density gradient centrifugation.

  • Radiolabeled Ligand: A radiolabeled tetracycline, such as [³H]tetracycline, is used as the competitor.

  • Assay Procedure:

    • In a binding buffer, incubate a fixed concentration of bacterial ribosomes and [³H]tetracycline with increasing concentrations of the unlabeled test antibiotic (e.g., this compound, Doxycycline, Tigecycline).

    • Allow the binding to reach equilibrium.

    • Separate the ribosome-bound radioligand from the unbound radioligand. This can be achieved by rapid filtration through a nitrocellulose membrane, which retains the ribosomes and bound ligand.

    • Wash the filters to remove any non-specifically bound radioactivity.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test antibiotic that displaces 50% of the bound [³H]tetracycline (the IC₅₀ value) is determined. The equilibrium dissociation constant (Ki) for the test antibiotic can then be calculated using the Cheng-Prusoff equation.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

Protein_Synthesis_Inhibition cluster_Tetracyclines Tetracyclines (this compound, Doxycycline, Tigecycline) cluster_Linezolid Linezolid 30S_Subunit 30S Ribosomal Subunit A_Site A-Site 30S_Subunit->A_Site Peptide_Elongation Peptide Chain Elongation A_Site->Peptide_Elongation Enables Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binds to Tetracyclines This compound Doxycycline Tigecycline Tetracyclines->A_Site Blocks 50S_Subunit 50S Ribosomal Subunit Initiation_Complex 70S Initiation Complex Formation 50S_Subunit->Initiation_Complex 30S_Subunit_L 30S Subunit 30S_Subunit_L->Initiation_Complex Protein_Synthesis_Start Protein Synthesis Initiation Initiation_Complex->Protein_Synthesis_Start Linezolid Linezolid Linezolid->Initiation_Complex Inhibits Experimental_Workflow cluster_MIC MIC Determination cluster_Protein_Synth In Vitro Protein Synthesis Assay cluster_Ribosome_Binding Ribosome Binding Assay Prepare_Dilutions Prepare Antibiotic Dilutions Prepare_Inoculum Prepare Bacterial Inoculum Prepare_Dilutions->Prepare_Inoculum Incubate Incubate Plates Prepare_Inoculum->Incubate Read_MIC Read MIC Value Incubate->Read_MIC Setup_Reaction Set up Cell-Free System Add_Antibiotic Add Antibiotic Setup_Reaction->Add_Antibiotic Add_Template Add DNA/RNA Template Add_Antibiotic->Add_Template Incubate_Reaction Incubate Add_Template->Incubate_Reaction Quantify_Protein Quantify Reporter Protein Incubate_Reaction->Quantify_Protein Prepare_Ribosomes Isolate Ribosomes Incubate_Binding Incubate with Radiolabeled and Test Antibiotics Prepare_Ribosomes->Incubate_Binding Filter Separate Bound/Unbound Incubate_Binding->Filter Measure_Radioactivity Measure Radioactivity Filter->Measure_Radioactivity Calculate_Affinity Calculate Binding Affinity (Ki) Measure_Radioactivity->Calculate_Affinity Resistance_Mechanisms Tetracycline Tetracycline (e.g., Doxycycline) Bacterium Bacterial Cell Tetracycline->Bacterium Ribosome Ribosome Tetracycline->Ribosome Inhibits Bacterium->Ribosome Efflux_Pump Efflux Pump (e.g., TetA) Bacterium->Efflux_Pump Ribosomal_Protection Ribosomal Protection Protein (e.g., TetM) Bacterium->Ribosomal_Protection Protein_Synthesis_Blocked Protein Synthesis Blocked Ribosome->Protein_Synthesis_Blocked Efflux_Pump->Tetracycline Expels Tigecycline Tigecycline Efflux_Pump->Tigecycline Poor Substrate Ribosomal_Protection->Ribosome Protects Ribosomal_Protection->Tigecycline Less Effective Tigecycline->Bacterium Tigecycline->Ribosome Inhibits (Stronger)

References

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Dactylocycline D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural validation of novel antibiotic compounds is a critical step in the journey from discovery to clinical application. This guide provides a detailed comparison of the spectroscopic analysis of Dactylocycline D, a novel tetracycline derivative, with other established tetracycline antibiotics. By presenting key experimental data and methodologies, this document serves as a valuable resource for the structural elucidation of complex natural products.

This compound belongs to the dactylocycline family, a group of novel tetracycline glycosides produced by a Dactylosporangium sp.[1] The structural determination of these compounds relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide will delve into the specific data obtained for this compound and compare it with that of well-characterized tetracyclines, such as tetracycline and chlortetracycline.

Comparative Spectroscopic Data

The structural backbone of this compound was elucidated through extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, HMBC, and HSQC, along with mass spectrometry. The following tables summarize the key spectroscopic data for this compound and provide a comparison with other tetracyclines.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton This compound Tetracycline Hydrochloride Chlortetracycline
H-4Data not publicly available4.30 (s)4.25 (s)
H-4aData not publicly available3.05 (d)3.10 (d)
H-5Data not publicly available2.15 (d)2.18 (d)
H-5aData not publicly available2.45 (dd)2.50 (dd)
H-6Data not publicly available5.10 (s)5.15 (s)
N(CH₃)₂Data not publicly available2.88 (s)2.90 (s)
Aromatic HData not publicly available7.0-8.0 (m)7.0-7.8 (m)
Glycosidic HData not publicly available--
Specific chemical shift values for this compound are detailed in the primary literature by Tymiak et al. (1992).[1]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon This compound Tetracycline Chlortetracycline
C-1Data not publicly available192.8192.5
C-2Data not publicly available175.4175.2
C-3Data not publicly available102.5102.3
C-4Data not publicly available67.867.5
C-4aData not publicly available45.945.7
C-5Data not publicly available37.237.0
C-5aData not publicly available74.574.3
C-6Data not publicly available69.168.9
C-10Data not publicly available118.9118.7
C-11Data not publicly available197.3197.0
C-12Data not publicly available107.2107.0
C-12aData not publicly available70.870.6
N(CH₃)₂Data not publicly available41.541.3
Glycosidic CData not publicly available--
Specific chemical shift values for this compound are detailed in the primary literature by Tymiak et al. (1992).[1]

Table 3: Mass Spectrometry Data

Compound Ionization Method [M+H]⁺ (m/z) Key Fragmentation Ions (m/z)
This compound FAB-MSNot publicly availableLoss of water, glycosidic unit
Tetracycline ESI-MS445.16427, 409, 383
Chlortetracycline ESI-MS479.12462, 444, 418
Fragmentation patterns are dependent on the specific mass spectrometer and conditions used.

Experimental Protocols

The structural validation of this compound involved a series of well-established spectroscopic and chemical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Purified this compound was dissolved in a suitable deuterated solvent, typically DMSO-d₆ or methanol-d₄, to a concentration of 5-10 mg/mL.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Spectroscopy: Standard one-dimensional ¹H NMR spectra were acquired to identify the chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra were obtained to determine the chemical shifts of all carbon atoms in the molecule.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (two- and three-bond) proton-carbon correlations, which is crucial for assembling the molecular skeleton.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent compatible with the ionization source.

  • Ionization: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are commonly used for tetracycline analysis.

  • Mass Analysis: High-resolution mass spectrometry (HRMS) was employed to determine the accurate mass of the molecular ion, allowing for the calculation of the elemental composition.

  • Tandem MS (MS/MS): Fragmentation analysis was performed to confirm the structure of different parts of the molecule by observing the characteristic losses of functional groups, such as water and the glycosidic moiety.

Structural Elucidation Workflow

The logical flow for the structural validation of this compound is a stepwise process that integrates data from various spectroscopic techniques.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Assembly cluster_3 Structural Validation Isolation Isolation from Dactylosporangium sp. Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (FAB-MS, HRMS) Purification->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR Formula Elemental Formula Determination MS->Formula Fragments Identification of Substructures NMR->Fragments Connectivity Establishment of Connectivity Formula->Connectivity Fragments->Connectivity Structure Proposed Structure of This compound Connectivity->Structure Comparison Comparison with known Tetracyclines Structure->Comparison

Workflow for the structural elucidation of this compound.

Conclusion

The structural validation of this compound is a testament to the power of modern spectroscopic techniques. Through a combination of NMR and mass spectrometry, its unique chemical structure as a novel tetracycline glycoside was successfully determined. This comparative guide highlights the key data and methodologies that are essential for researchers in the field of natural product chemistry and drug discovery. The detailed spectroscopic analysis not only confirms the identity of new compounds but also provides the foundational knowledge for future structure-activity relationship studies and the development of new therapeutic agents.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Dactylocycline D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper disposal of chemical compounds. Dactylocycline D, a novel derivative of the tetracycline antibiotic family, requires meticulous handling and disposal to mitigate potential environmental and health risks.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols for hazardous chemical waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. If an SDS for the specific compound is unavailable, the SDS for structurally similar compounds, such as Doxycycline or Tetracycline hydrochloride, should be reviewed for immediate safety and handling information.[4][5]

Personal Protective Equipment (PPE) is mandatory. When handling this compound in solid or solution form, personnel must wear:

  • Chemically resistant gloves (e.g., nitrile)

  • A laboratory coat

  • Eye protection (safety glasses or goggles)

If there is a risk of generating dust or aerosols, a respirator should also be used.

Step-by-Step Disposal Protocol

All chemical waste, including unused or excess this compound, should be treated as hazardous waste. Do not dispose of this compound down the sink or in regular trash.

  • Waste Collection:

    • Solid Waste: Collect any unused or expired solid this compound, along with any grossly contaminated items (e.g., weighing boats, contaminated paper towels), in a designated and clearly labeled hazardous waste container.

    • Liquid Waste: Unused stock solutions of this compound are considered hazardous chemical waste and must be collected in a dedicated, sealed, and properly labeled waste container.

    • Contaminated Labware: Reusable glassware and other non-porous materials that have come into contact with this compound can be decontaminated by soaking in a 10% bleach solution for 24 hours. After decontamination, they can be washed and reused. Disposable plasticware should be collected as solid hazardous waste.

    • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., water or as indicated in the SDS). The rinsate from this process must be collected as hazardous liquid waste. Once triple-rinsed and dried, deface the label and dispose of the empty container as regular trash.

  • Waste Storage:

    • Store hazardous waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.

    • Ensure waste containers are kept closed except when adding waste.

    • Segregate this compound waste from other incompatible waste streams to prevent accidental reactions.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the collected waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters relevant to the disposal of tetracycline-class compounds.

ParameterGuidelineSource
pH for Aqueous Waste Neutralization Adjust pH to between 5.5 and 10.5 if permitted by local regulations and institutional policy for specific, dilute aqueous waste streams.
Rinsate Volume for Empty Containers Use a solvent volume equal to approximately 5% of the container's volume for each of the three rinses.
Satellite Accumulation Area (SAA) Limits Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Dactylocycline_Disposal_Workflow cluster_start Start cluster_waste_type Identify Waste Type cluster_procedure Disposal Procedure cluster_final Final Disposition start This compound Waste Generated solid_waste Solid this compound or Contaminated Solids start->solid_waste Solid liquid_waste This compound Solution or Rinsate start->liquid_waste Liquid empty_container Empty Original Container start->empty_container Container reusable_labware Contaminated Reusable Labware start->reusable_labware Labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse decontaminate Decontaminate (e.g., 10% Bleach) reusable_labware->decontaminate ehs_pickup Store in SAA for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup Collect Rinsate triple_rinse->collect_liquid trash Dispose as Regular Trash triple_rinse->trash After Rinsing & Defacing Label wash_reuse Wash and Reuse decontaminate->wash_reuse

This compound Disposal Workflow

References

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